molecular formula C29H42 B14257882 9,9-Bis(2-ethylhexyl)fluorene CAS No. 367524-07-0

9,9-Bis(2-ethylhexyl)fluorene

Cat. No.: B14257882
CAS No.: 367524-07-0
M. Wt: 390.6 g/mol
InChI Key: YJUVFJKHTNWDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorene (B118485) Architectures in Organic Electronics

Fluorene-based polymers are a cornerstone of modern organic electronics, valued for their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. researchgate.net The rigid, planar biphenyl (B1667301) unit within the fluorene structure promotes significant π-orbital overlap, leading to efficient charge transport and light emission, particularly in the blue region of the visible spectrum. researchgate.netaau.edu.et This makes them highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netmdpi.com

A key feature of the fluorene monomer is the C-9 position, which is readily functionalized. researchgate.net Substitution at this position with alkyl or other organic groups is crucial for several reasons. Firstly, it enhances the solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing techniques like spin-coating and inkjet printing. researchgate.netd-nb.info Secondly, the bulky substituents at the C-9 position prevent the polymer chains from aggregating too closely, which can otherwise lead to undesirable changes in the emission properties. aau.edu.et

Overview of Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) within the Polyfluorene Class

Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl], commonly known as PFO, is a prominent member of the polyfluorene family. sigmaaldrich.comdv-expert.org It is a light-emitting conjugated polymer that exhibits blue photoluminescence and electroluminescence. sigmaaldrich.com The two ethylhexyl groups attached to the C-9 position of the fluorene monomer unit provide PFO with good solubility in chlorinated solvents such as chloroform (B151607), as well as in THF, toluene (B28343), and xylene. sigmaaldrich.com This excellent processability allows for the formation of uniform thin films, a critical requirement for the fabrication of high-performance electronic devices. uh.edu

Historical Context and Evolution of Research on 9,9-Bis(2-ethylhexyl)fluorene Derivatives

The journey of polyfluorene research began with the synthesis of poly(9,9-di-n-hexylfluorene) (PDHF) in the late 1980s, which was among the first blue light-emitting polymers to be reported. aau.edu.et This discovery sparked significant interest in the development of other 9,9-disubstituted fluorene-based polymers. The introduction of branched alkyl side chains, such as the 2-ethylhexyl group, was a pivotal advancement. Researchers found that these branched chains were more effective at preventing polymer chain aggregation and improving solubility compared to their linear counterparts. uh.edu

Early synthetic methods for polyfluorenes, like metal-catalyzed oxidative coupling, often resulted in polymers with structural defects and broad molecular weight distributions. researchgate.net A significant breakthrough came with the application of transition metal-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto polymerizations. aau.edu.etevitachem.comcore.ac.uk These methods offered much greater control over the polymer structure, leading to the synthesis of well-defined, defect-free polyfluorenes like PFO with higher molecular weights and improved performance characteristics. uh.edu

Further research has focused on creating copolymers by incorporating other aromatic units into the polyfluorene backbone. This strategy allows for the fine-tuning of the polymer's electronic and optical properties, enabling the creation of materials that emit different colors of light or have optimized charge transport characteristics for specific applications. mdpi.comd-nb.info The development of derivatives such as 2-Bromo-9,9-bis(2-ethylhexyl)fluorene has provided versatile building blocks for the synthesis of complex conjugated copolymers through reactions like Suzuki coupling. evitachem.com The ongoing exploration of new synthetic methodologies and the creation of novel fluorene-based architectures continue to push the boundaries of organic electronics. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-bis(2-ethylhexyl)fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42/c1-5-9-15-23(7-3)21-29(22-24(8-4)16-10-6-2)27-19-13-11-17-25(27)26-18-12-14-20-28(26)29/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVFJKHTNWDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1(C2=CC=CC=C2C3=CC=CC=C31)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407955
Record name 9,9-bis(2-ethylhexyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367524-07-0
Record name 9,9-bis(2-ethylhexyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Polymerization Strategies

Monomer Synthesis Routes

The synthesis of the monomeric unit, typically a dihalogenated derivative, is a foundational step that involves the strategic functionalization and derivatization of the fluorene (B118485) core.

The initial and most critical step in the synthesis is the alkylation of the fluorene molecule at the 9-position. This is typically achieved by reacting fluorene with two equivalents of an alkylating agent, such as 2-ethylhexyl bromide. The reaction is often conducted under phase-transfer catalysis conditions. For instance, fluorene can be dissolved in a solvent like toluene (B28343) with a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB). rsc.org An aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), is then added to deprotonate the acidic C9 position of the fluorene, generating a carbanion that subsequently reacts with the 2-ethylhexyl bromide. rsc.org This method efficiently yields 9,9-bis(2-ethylhexyl)fluorene as a pale brown oil. uh.edu The introduction of these bulky, branched alkyl chains is essential for preventing the resulting polymers from aggregating, thereby maintaining their solubility and photoluminescent efficiency in the solid state. researchgate.net

Table 1: Representative Synthesis of this compound (1)

Reactant 1 Reactant 2 Catalyst Base Solvent Yield Reference
Fluorene 2-Ethylhexyl Bromide Benzyltriethylammonium chloride NaOH (50% aq.) DMSO - google.com
Fluorene 1-Bromooctane Tetra-n-butylammonium bromide (TBAB) NaOH (50% aq.) Toluene - rsc.org

Note: The table presents data from various reported syntheses; conditions may vary.

Following the successful alkylation at the 9-position, the fluorene core is functionalized at the 2 and 7 positions to create a monomer suitable for cross-coupling polymerization reactions. Bromination is the most common halogenation technique. To synthesize 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene, the alkylated fluorene precursor is dissolved in a suitable solvent, and a brominating agent is introduced. evitachem.com This electrophilic aromatic substitution reaction must be carefully controlled to ensure disubstitution at the desired positions. The reaction is typically performed under inert atmosphere conditions to prevent unwanted side reactions. evitachem.com Solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used. evitachem.com

Precursor Functionalization and Derivatization

Polymerization Techniques for this compound Homopolymers

The dihalogenated monomer serves as a versatile precursor for various polymerization methods, each offering distinct advantages in controlling the polymer's structure and properties.

Yamamoto coupling is a widely used method for synthesizing polyfluorenes, including poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]. core.ac.ukinoe.ro This dehalogenative polycondensation reaction involves the use of a zero-valent nickel complex, typically generated in situ from a nickel(II) salt like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) in the presence of ligands such as 2,2'-bipyridyl. acs.orguni-bayreuth.de The polymerization of 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene via this method results in the formation of a high molecular weight polymer. acs.orgworldscientific.com

The Yamamoto coupling is advantageous for its ability to produce polymers with reasonable polydispersity indices (PDI). rsc.org For example, a copolymer based on this compound synthesized under standard Yamamoto conditions yielded a polymer with a number-average molecular weight (Mn) of 27,016 g/mol and a PDI of 2.28. inoe.ro Microwave-assisted Yamamoto polymerization has also been explored to accelerate the reaction, achieving high molecular weights in significantly reduced times. rsc.org

Table 2: Molecular Weight Data from Yamamoto Polymerization

Polymer System Mn ( g/mol ) Mw ( g/mol ) PDI Reference
Poly[9,9-di(ethylhexyl)fluorene] (fractionated) 16,100 37,900 2.35 core.ac.uk

While Yamamoto coupling produces polyfluorenes, the Horner-Emmons (or Horner-Wadsworth-Emmons) polycondensation is employed to synthesize poly(fluorenevinylene)s (PFVs). This strategy is particularly noted for producing polymers with defect-free conjugated backbones, which is crucial for optimizing their electronic and photophysical properties. uh.eduacs.org The Gilch route, another method for making PFVs, often suffers from the incorporation of saturated defects like tolane-bisbenzyl moieties, which can disrupt conjugation. uh.eduresearchgate.net

The Horner-Emmons reaction involves the condensation of an aromatic dialdehyde (B1249045) with an aromatic diphosphonate. uh.edu For the synthesis of poly(this compound-2,7-vinylene) (PEHFV), the required monomers are this compound-2,7-dicarboxaldehyde and a corresponding diphosphonate. uh.eduresearchgate.net The reaction is typically carried out in an anhydrous solvent like DMF or THF with a strong base, such as potassium tert-butoxide, to deprotonate the phosphonate (B1237965) ester, forming a stabilized carbanion that reacts with the aldehyde. researchgate.net This method yields a bright yellow-green solid polymer with good thermal stability and solubility. researchgate.net The resulting PEHFV has been shown to be free of the saturated defects that can plague polymers made via the Gilch route. uh.edu

Table 3: Properties of PEHFV from Horner-Emmons Synthesis

Property Value Reference
Mn ( g/mol ) ~34,000 researchgate.net
Mw ( g/mol ) ~78,000 researchgate.net
PDI 2.3 uh.eduresearchgate.net
UV-vis Absorption Maxima (in THF) 425 nm, 452 nm uh.eduresearchgate.net
PL Emission Maximum (powder) 505 nm uh.eduresearchgate.net

Gilch Polymerization: The Gilch route is another established method for synthesizing poly(arylene vinylene)s. acs.org It typically involves the polymerization of bis(halomethyl)aryl monomers in the presence of a strong base, like potassium tert-butoxide. acs.orgacs.org While it can produce high molecular weight polymers, a significant drawback is the lack of structural control, often leading to defects in the polymer backbone. uh.eduacs.org For fluorene-based monomers, the polymerization of a 2,7-bis(chloromethyl)-9,9-di-n-octylfluorene monomer has been shown to yield high molecular weight PFV. acs.org However, the potential for side reactions and defect formation makes this route less ideal when pristine, defect-free structures are required. uh.eduacs.org

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET has emerged as a powerful, step-growth polycondensation method for creating well-defined, defect-free conjugated polymers. scirp.orgresearchgate.net This technique utilizes ruthenium or molybdenum-based catalysts to polymerize α,ω-diene monomers. scirp.org For the synthesis of PFVs, a 2,7-divinyl-9,9-bis(2-ethylhexyl)fluorene monomer would be used. mdpi.com The ADMET approach offers precise structural control, resulting in all-trans vinylene linkages and vinyl groups at the polymer chain ends. scirp.org This method avoids the by-products and structural defects associated with other routes, making it a "greener" synthetic pathway. scirp.org The polymerization of 2,7-divinyl-9,9-di-n-octyl-fluorene using specific ruthenium catalysts has been shown to afford high molecular weight polymers with unimodal molecular weight distributions. mdpi.com

Horner-Emmons Polycondensation for Defect-Free Backbones

Copolymerization Strategies for Tunable Properties

Copolymerization is a powerful technique to modify the electronic and physical properties of polyfluorenes. By incorporating different co-monomers into the polymer chain alongside the this compound unit, researchers can fine-tune the resulting material's characteristics, such as its emission color, charge transport capabilities, and thermal stability. These strategies typically involve creating either statistical (random) or alternating copolymers.

The integration of specific co-monomers allows for the creation of donor-acceptor (D-A) architectures, which are fundamental to the performance of many organic electronic devices. The this compound moiety typically serves as the electron-donating unit.

The incorporation of electron-accepting units into the polyfluorene backbone is a common strategy to lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. This also narrows the bandgap, shifting the polymer's emission to longer wavelengths.

Benzothiadiazole (BTZ) and its derivatives are widely used electron acceptors. Alternating copolymers of this compound and benzothiadiazole, often synthesized via Suzuki or Stille coupling reactions, exhibit these D-A characteristics. acs.orghep.com.cngoogle.com For instance, the alternating copolymer poly{[2,7-(9,9-bis-(2-ethylhexyl)-fluorene)]-alt-[5,5-(4,7-di-2′-thienyl-2,1,3-benzothiadiazole)]} (PFDTBT) has been a subject of study for its optical and electronic properties. acs.orgscispace.com The synthesis of such copolymers can be achieved through methods like the palladium-catalyzed Suzuki coupling of the corresponding boronic ester of the fluorene derivative with a brominated benzothiadiazole derivative. acs.orgamazonaws.com The properties of these copolymers can be influenced by the specific derivative of benzothiadiazole used and the polymerization conditions. hep.com.cnscispace.com

Thiophene (B33073) S,S-dioxide is another effective electron-accepting unit. When copolymerized with this compound, it significantly increases the electron affinity of the resulting polymer compared to copolymers with thiophene or phenylene units. researchgate.netacs.org The resulting alternating copolymer, poly[2,7-(9,9-bis(2′-ethylhexyl)-fluorene)-alt-thiophene S,S-dioxide] (PFTSO2), has been studied to understand its structural and electronic properties, which are crucial for electroluminescence applications. acs.orgnih.gov

The table below summarizes examples of copolymers of this compound with electron-accepting units.

Copolymer NameAcceptor UnitPolymerization MethodMolecular Weight (Mn)Polydispersity Index (PDI)Reference
poly{[2,7-(9,9-bis-(2-ethylhexyl)-fluorene)]-alt-[5,5-(4,7-di-2-thienyl-2,1,3-benzothiadiazole)]}4,7-di-2-thienyl-2,1,3-benzothiadiazoleSuzuki Coupling30,000 g/mol1.23 google.com
poly[2,7-(9,9-bis(2′-ethylhexyl)-fluorene)-alt-thiophene S,S-dioxide] (PFTSO2)Thiophene S,S-dioxideSuzuki CouplingNot specifiedNot specified researchgate.netacs.org
poly[3,6-(N-(2-ethylhexyl)carbazole)-(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-4,7-(2,1,3-benzothiadiazole)] (PCzN-BTDZ)Benzothiadiazole (BTDZ)Suzuki CouplingNot specifiedNot specified hep.com.cn

Besides strong electron acceptors, a variety of other aromatic and heteroaromatic units can be copolymerized with this compound to tune its properties.

Phenothiazine (B1677639): Random copolymers of this compound and 10-(2′-ethylhexyl)-phenothiazine have been synthesized via Ni(0)-mediated polymerization. acs.orgacs.org These copolymers, such as poly(BEHF-co-PTZ), can exhibit enhanced brightness and efficiency in light-emitting devices compared to the respective homopolymers, which is attributed to improved hole injection and charge carrier balance. acs.orgresearchgate.net

Anthracene (B1667546): Copolymerizing polyfluorene with anthracene is a strategy employed to suppress the formation of aggregates and excimers, which can cause undesirable, red-shifted emission in polyfluorene-based devices. wikipedia.org

Phenyl: Alternating copolymers with phenylene units, such as poly(this compound-alt-1′,4′-phenylene), result in blue-emitting materials. researchgate.netacs.org These copolymers tend to have a higher triplet energy compared to those with thiophene or benzothiadiazole units. nih.gov

Carbazole (B46965): Carbazole is another moiety incorporated to modify the hole-transporting properties and emission characteristics. Copolymers like poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz) are synthesized for use as hole-transport layers. ossila.com The Suzuki coupling reaction is a common method for creating fluorene-carbazole copolymers. nih.govbohrium.com

Dibenzosilole: This unit, which is structurally similar to fluorene but with a silicon atom at the bridge position, has been copolymerized with fluorene derivatives and other acceptors like benzothiadiazole to create polymers for photovoltaic applications. mdpi.com

Anthraquinone (B42736): While less common in the provided context, anthraquinone represents another class of electron-accepting moieties that can be used in the design of D-A copolymers.

The table below provides examples of copolymers incorporating these various aromatic units.

Co-monomer UnitPolymer Name/TypePolymerization MethodKey Finding/PropertyReference
Phenothiazinepoly(BEHF-co-PTZ)Ni(0)-mediatedEnhanced brightness and efficiency in LEDs. acs.orgacs.orgresearchgate.net
AnthracenePolyfluorene-anthracene copolymerNot specifiedSuppresses excimer formation. wikipedia.org
Phenylpoly(this compound-alt-1′,4′-phenylene)Suzuki CouplingBlue-emitting with high triplet energy. researchgate.netacs.org
Carbazolepoly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)]Suzuki CouplingUsed as a hole-transport layer material. ossila.com
DibenzosiloleFluorene-Dibenzosilole copolymersSuzuki CouplingDeveloped for photovoltaic applications. mdpi.com
Integration of Electron-Accepting Units (e.g., Benzothiadiazole, Thiophene S,S-Dioxide)

End-Capping Methodologies

End-capping involves attaching specific molecular groups to the ends of polymer chains. rsc.org This technique is used to improve device performance and stability without altering the properties of the polymer backbone. scribd.com For polymers of this compound, end-capping can passivate reactive chain ends, which might otherwise act as charge traps, and improve resistance to oxidation. scribd.comaip.org

For example, end-capping poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl] (PF2/6) with moieties like dimethylphenyl or the hole-transporting group N,N-bis(4-methylphenyl)-N-phenylamine has been shown to increase the luminance and efficiency of light-emitting diodes (LEDs). scribd.comresearchgate.net The end-capper can trap holes efficiently, leading to improved device performance and color stability. scribd.comaip.org Stille polymerization offers a "one-pot" strategy where end-capping reagents (ECRs) can be added directly to the polymerization mixture. rsc.orgrsc.org The efficiency of different bromo- and iodo-based ECRs has been evaluated, with bromo derivatives generally showing better results without severely inhibiting molecular weight growth. rsc.orgrsc.org

Control of Molecular Weight and Polydispersity in Synthesis

Controlling the molecular weight (MW) and polydispersity index (PDI) of conjugated polymers is crucial, as these parameters significantly influence their processing, morphology, and electronic properties. researchgate.net While traditional step-growth polymerizations like Suzuki or Yamamoto coupling often yield polymers with broad molecular weight distributions, several strategies have been developed to achieve better control. rsc.orgbohrium.com

Chain-growth polymerization methods, such as catalyst-transfer polycondensation, offer a pathway to polymers with controlled molecular weights and narrow PDIs. rsc.orgacs.orgrsc.org For instance, Suzuki–Miyaura catalyst-transfer polycondensation has been successfully applied to fluorene monomers to synthesize polyfluorenes with number-average molecular weights (Mn) ranging from 5 to 69 kg/mol and PDIs between 1.14 and 1.38. rsc.orgrsc.org This control is achieved by adjusting the monomer-to-initiator ratio. rsc.org Similarly, Kumada catalyst transfer polycondensation using a Ni(acac)2/dppp catalyst system has been used to synthesize poly(9,9-dioctylfluorene)s with Mn up to 62.2 kDa and PDIs around 1.20. acs.org

The choice of polymerization conditions, such as the catalyst system, base, solvent, and reaction time, also plays a critical role. nih.govtandfonline.com Microwave-assisted Suzuki polycondensation has been shown to drastically reduce reaction times while increasing yields and providing some control over polymer properties. nih.gov

The table below highlights different methods used for controlling the molecular characteristics of fluorene-based polymers.

Polymerization MethodKey Control StrategyResulting Mn RangeResulting PDI RangeReference
Suzuki–Miyaura Catalyst-Transfer Polycondensation (SCTP)Varying monomer-to-initiator ratio5,000 - 69,400 g/mol1.14 - 1.38 rsc.orgrsc.org
Kumada Catalyst Transfer Polycondensation (KCTP)Use of Ni(acac)2/dppp catalyst2,800 - 62,200 g/mol~1.20 acs.org
Chain-Growth Suzuki PolymerizationUse of specific initiators and conditionsUp to 32,052 g/molNarrow (not specified) researchgate.net
Mechanochemical Suzuki PolymerizationControlling milling time and frequency~7,400 g/mol~1.7 tandfonline.com

Structural Elucidation and Morphological Characterization

Molecular Conformation and Intrachain Structure

The conformation of the polymer backbone and the architecture of the pendant side chains dictate the fundamental properties of a single polymer chain. For poly[9,9-bis(2-ethylhexyl)fluorene-2,7-diyl] (PF2/6), these features give rise to distinct structural motifs.

A defining characteristic of PF2/6 is the helical conformation of its main chain, a direct consequence of the bulky, branched 2-ethylhexyl side groups. aps.orgaps.org This distinguishes it from polyfluorenes with linear alkyl side chains, which tend to adopt more planar conformations. aps.orgaps.org The steric hindrance imposed by the side chains forces the fluorene (B118485) units to twist relative to one another, resulting in a stable helical structure.

Table 1: Proposed Helical Structures for Poly[this compound-2,7-diyl]

Proposed Helical Model Description Source(s)
5/2 or 5/1 Helix An early model suggesting 5 monomer units per 1 or 2 turns of the helix. aps.orgacs.orgaalto.fi
21/4 Helix A refined model proposing 21 monomer units per 4 helical turns. aps.org

The flexibility of the polyfluorene backbone is largely characterized by the torsional, or dihedral, angle between adjacent fluorene monomer units. This angle is not fixed and can vary depending on the polymer's phase and external conditions. Theoretical calculations for PF2/6 in a vacuum suggest a dihedral angle of approximately 145°. aps.org The minimum-energy conformation is predicted to occur at a slightly smaller angle of about 139°. aps.org

In the context of polyfluorenes generally, different conformations are associated with specific dihedral angles. The α-phase is characterized by a dihedral angle of around 135°, while a more planar structure, known as the β-phase, exhibits an angle of about 165°. rsc.org The β-phase, however, is more commonly observed in polyfluorenes with linear side chains. aps.org For PF2/6, the transition from a crystalline hexagonal phase to a nematic phase involves a change in the dihedral angle from 144° to approximately 139°. aps.org Furthermore, the application of high pressure has been shown to decrease the torsion angle, forcing a partial planarization of the polymer backbone. aps.org

The architecture of the side chains at the C9 position of the fluorene monomer is a critical determinant of the polymer's backbone conformation. The branched, non-symmetric nature of the 2-ethylhexyl groups is the primary reason for the adoption of a helical main chain in PF2/6. aps.orgaps.org This racemic mixture of chiral side chains introduces a degree of disorder that frustrates the close packing that would favor a planar structure, unlike the crystallization-prone linear side chains in polymers like poly(9,9-dioctylfluorene) (PFO). aps.org

These side chains are not merely passive solubilizing groups; they actively mediate interchain interactions and influence how the aromatic segments of the polymer backbone orient themselves in the solid state. rsc.org By controlling the degree of interchain aggregation, the side-chain architecture plays a pivotal role in the material's self-assembly process, beginning in solution and extending into the final thin-film morphology. rsc.org

Conformational Flexibility and Dihedral Angles

Supramolecular Organization and Interchain Interactions

The assembly of individual polymer chains into larger, ordered structures defines the material's supramolecular organization. These interchain interactions govern the morphology in both bulk material and thin films.

PF2/6 is recognized as a thermotropic liquid crystalline polymer, meaning it exhibits intermediate phases between a crystalline solid and an isotropic liquid as a function of temperature. acs.org In the bulk, the helical chains of high molecular weight (HMW) PF2/6 self-organize into a hexagonal (Hex) packed structure at room temperature. aps.orgaps.orgresearchgate.net As temperature increases, this can transition to a less-ordered nematic (Nem) phase. aps.orgresearchgate.net The phase behavior is highly dependent on molecular weight, with low molecular weight (LMW) PF2/6 favoring the nematic phase even at lower temperatures. aps.orgacs.org

In thin films, the polymer chains tend to align parallel to the substrate surface. acs.org Grazing-incidence X-ray diffraction studies of aligned PF2/6 films have revealed a phenomenon known as "multiple orientation." aalto.fiacs.org This describes the coexistence of two distinct crystallite orientations: a majority fraction with a primary crystal axis oriented perpendicular to the substrate, and a minority fraction with that same axis aligned parallel to the substrate. aalto.fiacs.org In these films, the hexagonal-like cells are often observed to be flattened along the direction normal to the surface. aalto.fiacs.org

Table 2: Phase Behavior and Orientation of PF2/6

Sample Type Key Morphological Feature(s) Influencing Factors Source(s)
Bulk (HMW) Hexagonal (Hex) to Nematic (Nem) phase transition Temperature, Molecular Weight aps.orgaps.orgresearchgate.net
Bulk (LMW) Tends to form a Nematic (Nem) phase Molecular Weight aps.orgacs.org
Aligned Thin Films Multiple orientation of crystallites; chains parallel to substrate Film Thickness, Temperature aalto.fiacs.org

Microphase separation is a key morphological feature of block copolymers (BCPs), where chemically distinct polymer blocks, covalently linked together, segregate into ordered nanoscopic domains. escholarship.orgacs.org This phenomenon is particularly relevant in all-conjugated BCPs designed for organic electronics, where a fluorene-containing block may be paired with another conjugated block, such as poly(3-hexylthiophene) (P3HT). rsc.orgmdpi.com

Achieving well-ordered microphase separation in these "rod-rod" BCPs can be difficult due to the rigidity of the conjugated backbones and strong intermolecular interactions. mdpi.com The final morphology is often a result of the competition between the tendency of the blocks to microphase separate and the propensity of one or more blocks to crystallize. escholarship.org For instance, in BCPs like P3HT-b-PFTBT (a polyfluorene-alt-benzothiadiazole block), the strong crystallization tendency of the P3HT block can overwhelm and prevent microphase separation. escholarship.org

Research has shown that engineering the side chains is a crucial strategy to control this balance. In one study, replacing linear alkyl side chains with branched ones in a poly(3-alkylthiophene) block successfully reduced its crystallinity, which in turn promoted microphase separation from the adjoining block. acs.org This demonstrates that while this compound is not always the specific monomer used in these BCP studies (dioctylfluorene is also common), the principles of side-chain engineering to mediate intermolecular forces are fundamental to achieving desired microphase-separated morphologies. escholarship.orgmdpi.com

Microphase Separation Phenomena

Thin Film Morphology and Processing Effects

The morphology of PF2/6 thin films is complex and highly dependent on the processing techniques employed. These techniques influence the surface structure, chain alignment, and phase behavior of the polymer, which in turn dictate the film's optical and electronic properties.

The surface of thin films of poly[this compound] can be influenced by various factors, including the substrate and subsequent treatments. For instance, rubbing an amorphous film of a similar semirigid polymer induces the formation of grooves parallel to the rubbing direction, with heights typically ranging from 10-20 nm and a root-mean-square (rms) roughness of about 10 nm on a 10 µm scale. acs.org Heating such a film above its glass transition temperature can lead to a significant decrease in surface roughness. acs.org In one study, oriented films of a conjugated polymer on a cellulose (B213188) template exhibited a surface roughness of approximately 50 nm over a 2 x 3 cm² area. acs.org

ParameterValueScaleCondition
Groove Height10-20 nm-Rubbed amorphous film
RMS Roughness~10 nm10 µmRubbed amorphous film
Surface Roughness~50 nm2 x 3 cm²Oriented film on cellulose

Achieving uniaxial alignment of the polymer chains in PF2/6 thin films is crucial for creating devices with anisotropic optical properties, such as polarized light emission. desy.de This alignment is often accomplished by using a rubbed polyimide alignment layer on a substrate. desy.de The rigid backbones of the PF2/6 align parallel to the rubbing direction, leading to significant optical anisotropy. desy.deacs.org The degree of alignment can be influenced by the polymer's molecular weight, with lower molecular weight PF2/6 showing better axial alignment. desy.de

A structural model for these aligned films suggests a graded morphology, where the top and bottom surfaces have significant planar, uniaxial alignment, while the interior of the film contains a larger proportion of non-planar or tilted chains, especially after thermal cycling. figshare.comacs.org This inhomogeneity can impact the optical and transport properties of the film. figshare.comacs.org The alignment of PF2/6 chains can result in a multiple orientation, where most crystallites have one crystal axis perpendicular to the substrate, and a smaller fraction have a crystal axis parallel to the surface. acs.org The proportion of these orientations can be influenced by film thickness and annealing time. acs.org

Poly[this compound] exhibits complex solid-state structures, including hexagonal (Hex) and nematic (Nem) phases, depending on temperature and molecular weight. aps.org The transition between these phases is a key characteristic of this material. High molecular weight (HMW) PF2/6 typically forms a crystalline hexagonal structure, which can transition to a glassy nematic phase under high pressure (between 2 and 4 GPa). aps.org This pressure-induced transition involves a change in the equatorial intermolecular order and a potential alteration of the main chain conformation from a 21-helical structure to a more planar one. aps.org

The transition from a hexagonal to a nematic phase can also be influenced by the polymer chain length. Reducing the chain length to about twenty repeat units can improve the degree of axial alignment and favor a nematic phase over a hexagonal packing. spiedigitallibrary.org At ambient conditions, low molecular weight (LMW) PF2/6 is often found in a glassy nematic state. aps.org

Phase TransitionTriggering Factor(s)Structural Change
Hexagonal to NematicHigh Pressure (2-4 GPa)Loss of equatorial intermolecular order, potential main chain planarization
Hexagonal to NematicReduced Chain Length (~20 repeat units)Improved axial alignment, change in local order
Hexagonal to NematicIncreasing TemperatureChange in self-organization

The morphology of PF2/6 films is highly sensitive to the processing techniques used for their fabrication.

Spin Coating: This is a common method for preparing thin films of PF2/6 on substrates. desy.de The process involves depositing a polymer solution onto a spinning substrate, leading to a thin, uniform film. whiterose.ac.uk The final morphology of a spin-coated film can be influenced by the solvent's evaporation rate. whiterose.ac.uk Samples are often prepared by spin-coating onto a rubbed substrate and then annealed to induce alignment. desy.de

Friction Transfer: This technique can produce highly oriented films of PF2/6 with a single-crystal-like orientation, especially after proper annealing. acs.org The process involves transferring a thin layer of a material like polytetrafluoroethylene (PTFE) onto a substrate, creating an oriented template for the PF2/6 film. acs.org This method can lead to films with enhanced optical anisotropy. acs.org

Thermal Annealing: Annealing is a critical step that significantly affects the morphology and properties of PF2/6 films. Thermal annealing of spin-coated films on rubbed polyimide templates can induce uniaxial chain alignment. figshare.comacs.org The kinetics of this alignment are dependent on the film thickness. figshare.comacs.org Annealing can also influence the surface roughness and the degree of crystallinity in the film. acs.org For instance, annealing a poly[2,7-(9,9-bis(2-ethylhexyl)-dibenzosilole)-alt-4,7-bis(thiophen-2-yl)benzo-2,1,3-thiadiazole] (PSiF-DBT) film at 100 °C was found to increase the polymer surface roughness, leading to a more effective interface for exciton (B1674681) dissociation in photovoltaic devices. aip.org However, in some cases, thermal annealing can cause color instability in polyfluorene-based devices. 20.210.105

Processing TechniqueEffect on Film Morphology
Spin CoatingCreates thin films; morphology influenced by solvent evaporation rate.
Friction TransferProduces highly oriented, single-crystal-like films with enhanced optical anisotropy.
Thermal AnnealingInduces uniaxial chain alignment, affects surface roughness and crystallinity, can improve device performance.

Phase Transitions in Films (e.g., Nematic-Hexagonal Transition)

Advanced Structural Characterization Techniques

A variety of advanced techniques are employed to elucidate the complex structure of this compound films:

X-ray Diffraction (XRD): Grazing incidence X-ray diffraction (GIXD) is used to study the chain alignment and crystal structure in thin films. desy.defigshare.com It can reveal the orientation of polymer chains relative to the substrate and provide information on the packing of the molecules. acs.org Wide-angle X-ray scattering (WAXS) under high pressure has been used to observe phase transitions. aps.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Carbon K-edge NEXAFS is a surface-sensitive technique used to characterize the uniaxial chain alignment in thin films. figshare.comacs.org

X-ray Reflectivity (XR): XR measurements provide information about the macroscopic quality and thickness of thin films. desy.deacs.org

Electron Diffraction: Selected area electron diffraction (SAED) can be used to probe the crystal structure of highly oriented films, helping to determine the helical conformation of the polymer chains. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the aggregation of the polymer in solution, providing insights into polymer-solvent interactions and the alignment of polymer segments within aggregates. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to investigate phase transitions as a function of temperature by detecting changes in heat flow associated with events like melting, crystallization, and glass transitions. arxiv.org

Positron Annihilation Spectroscopy: This technique can be used to probe the free volume and stacking of polymer chains in thin films. aip.org

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXD)

X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials. europa.eu In the context of poly[this compound] (PF2/6), XRD studies have been instrumental in characterizing its complex phase behavior. aps.org Depending on molecular weight and temperature, PF2/6 can exhibit hexagonal (Hex) and nematic (Nem) phases due to its helical main chain structure. aps.org

High-pressure XRD experiments on high molecular weight PF2/6 have revealed pressure-induced structural changes. aps.org As pressure increases from 1 to 10 GPa, a partial planarization of the polymer backbone is observed, indicating a more open helical structure. aps.org This is evidenced by a shift in the 00l x-ray reflection, which is consistent with a decreasing torsion angle between adjacent fluorene units. aps.org Concurrently, the impairment of the ambient hexagonal order is observed, beginning at pressures around 2 GPa. aps.org At elevated pressures, the material transitions to a weakly ordered, glassy nematic-like phase. aps.orgaps.org

Table 1: Pressure-Dependent XRD Peak Analysis of High Molecular Weight PF2/6

Pressure (GPa)00l Reflection110 ReflectionPhase Interpretation
AmbientPresentPresentCrystalline Hexagonal
2 - 4Shifts to higher angles, intensity dropsDisappearsTransition to Glassy Nematic
> 4Diminished, tends toward lower anglesAbsentWeakly Ordered Nematic

This table summarizes the general trends observed in high-pressure XRD studies of PF2/6. aps.orgaps.org

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM)

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM) are powerful tools for visualizing the surface topography of materials at the nanoscale. european-mrs.comspmtips.com These techniques are crucial for understanding the morphology of thin films containing this compound, which directly impacts their performance in electronic devices. researchgate.netfrontiersin.org

AFM studies on copolymers incorporating this compound often reveal the influence of processing conditions and chemical structure on film morphology. mdpi.comfrontiersin.org For example, in certain non-fullerene organic solar cells, the blend film morphology can be significantly altered by the chemical structure of the acceptor molecule, with changes in surface roughness observed via AFM. frontiersin.orgfrontiersin.org Smoother film morphologies with optimized phase separation, as visualized by AFM and Transmission Electron Microscopy (TEM), can facilitate better exciton dissociation and charge transport. frontiersin.org

SPM, a broader category that includes AFM, provides detailed information about the two-dimensional arrangement of molecules on a surface. european-mrs.combeilstein-journals.org It allows for the investigation of molecular self-assembly and the formation of ordered domains, which are critical for charge transport in organic semiconductors. european-mrs.com The feedback loop control in SPM is essential for maintaining a constant tip-sample interaction and obtaining reliable images of surface features. beilstein-journals.org

Table 2: AFM Surface Roughness of Blend Films

Blend Film ComponentRoot-Mean-Square (RMS) Roughness (nm)
PTZPF:BT-IC6.32
PTZPF:BT-F3.50
PTZPF:BT-2F2.19

This table presents data on the surface roughness of different polymer blend films as measured by AFM, showing how molecular structure modifications can lead to smoother surfaces. frontiersin.org

Polarized Microscopy

Polarized light microscopy is a valuable technique for identifying and characterizing anisotropic materials, such as liquid crystals. ucm.es Polymers containing the this compound unit can exhibit liquid crystalline phases, and polarized microscopy is used to observe the textures and phase transitions of these materials. researchgate.nettue.nl

When a material with aligned molecular structures, such as a nematic liquid crystal, is viewed between crossed polarizers, it exhibits birefringence, resulting in characteristic light and dark patterns. ucm.es For poly(2,7-(9,9-di(ethylhexyl)-fluorene)), alignment can be achieved in the liquid crystalline state, which is substantially different from its crystalline state. researchgate.net The ability to align these polymers is crucial for applications requiring polarized light emission. researchgate.net Thermally annealed films of polyfluorenes often show significant morphological and spectroscopic changes, which can be visualized using polarized microscopy. researchgate.net For example, melt-crystallized poly(9,9-di-n-octyl-2,7-fluorene) shows the formation of leaf-like entities and axialites when examined with polarized light microscopy. acs.org

Circular Intensity Differential Scattering (CIDS)

Circular Intensity Differential Scattering (CIDS) is a chiroptical technique that probes the helical and chiral aggregation of molecules. researchgate.netacs.org It measures the differential scattering of left and right circularly polarized light and is particularly sensitive to the size, orientation, and periodicity of helical polymer aggregates. researchgate.net

For chiral polymers, including derivatives of polyfluorene, CIDS can provide insights into the internal arrangement of polymer chains within larger aggregated structures. researchgate.netresearchgate.net In thin films, the aggregation of chiral polymers can lead to the formation of nanometric structures like twisted nanoribbons or helical nanofibers. acs.org CIDS signals can be a significant component of the measured electronic circular dichroism (ECD) spectra, especially in aggregated systems. acs.org The phenomenon of circular differential scattering has been observed in thick films of chiral polyfluorenes, accounting for the differential transmission of circularly polarized light in spectral regions where the polymer does not absorb. nih.gov This indicates the presence of long-range chiral ordering within the film. tue.nlnih.gov

Electronic Structure and Theoretical Modeling

Ground State Electronic Properties

The ground state properties determine the fundamental electronic behavior of the molecule, including its ability to conduct charge and its interaction with light.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of conjugated molecules like 9,9-Bis(2-ethylhexyl)fluorene. The energy difference between these frontier orbitals dictates the electronic band gap.

Theoretical calculations, often employing DFT, are used to determine the energy levels of these orbitals. For fluorene-based polymers, the HOMO and LUMO are typically localized on the fluorene (B118485) core and the end units, indicating a significant HOMO-LUMO overlap. mdpi.com The introduction of different comonomers into the polymer chain can effectively tune the energetic positions of the HOMO and LUMO levels. researchgate.net For instance, in copolymers, the HOMO and LUMO can have significantly different energies and wavefunctions depending on the sequence of the moieties in the backbone. aip.org

In a study of fluorene-based copolymers, the HOMO and LUMO levels of a polyfluorene homopolymer were compared to copolymers containing different units. A carbazole (B46965) comonomer led to an increased HOMO and decreased LUMO energy level, while a naphthalene (B1677914) comonomer resulted in a decrease in both HOMO and LUMO levels. 20.210.105 Similarly, introducing a vinylene group into the poly(this compound) backbone influences both the HOMO and LUMO energy levels, which is crucial for efficient charge injection from electrodes in devices. uh.eduresearchgate.net The introduction of a 2,2'-bithiazole (B7772081) unit has been shown to deepen both the HOMO and LUMO energy levels compared to analogous bithiophene-based polymers. nih.gov

The following table summarizes experimentally determined or estimated HOMO and LUMO levels for related fluorene polymers.

Polymer/Compound SystemHOMO (eV)LUMO (eV)Source
Poly[2,7-(9,9-dihexylfluorene)] (P1)-5.38-2.41 20.210.105
Poly[2,7-(9,9-dihexylfluorene)-co-alt-p-phenylene] (P6)-5.76-2.80 20.210.105

Table 1: Experimentally estimated HOMO and LUMO energy levels for representative polyfluorene systems.

The electronic band gap (Eg) is the energy difference between the HOMO and LUMO levels and is a key parameter determining the optical and electronic properties of a semiconductor. For poly[this compound], the band gap is approximately 3.0 eV, positioning it as an efficient green-light emitter. researchgate.net

The band gap of fluorene-based polymers can be tuned by altering the chemical structure. For example, creating copolymers with different main chain structures can result in band gaps ranging from 2.81 to 3.35 eV, corresponding to blue-light emission. 20.210.105 The introduction of a vinylene group to create poly(this compound-2,7-vinylene) (PEHFV) results in absorption maxima at 425 and 452 nm, indicating a smaller band gap compared to the homopolymer. uh.edu

Increasing the conjugation length, for instance by moving from a thiophene (B33073) unit to a 2,5-bis(2′-vinyl thienyl)thiophene unit in a copolymer with 9,9-bis(2'-ethylhexyl)fluorene, can affect the optical properties, though it may also reduce fluorescence quantum yields. researchgate.net The concept of alternating electron-donating and electron-accepting units is a widely used strategy to tune the band gap of conjugated copolymers. aip.org

In fluorene-based systems, the distribution of charge in both neutral and charged states is of significant interest. For oligomers of fluorene copolymers, the distribution of an excess positive or negative charge can be calculated. In fluorene-phenylene oligomers, phenylene units tend to carry less charge than the fluorene units. core.ac.uk

When different types of units are present in a copolymer, charge localization can be pronounced. For example, in fluorene-benzothiadiazole anions, the negative charge tends to localize on the electron-accepting benzothiadiazole units, whereas in fluorene-phenylene and fluorene-thienylene anions, the charge is more evenly distributed over the fluorene units. core.ac.uk This charge distribution correlates with optical absorption spectra. core.ac.uk Theoretical calculations on nitrofluorene derivatives have also shown that the LUMO level is primarily centered on the fluorene moiety, indicating that negative charge is localized on this fragment. mdpi.com

Electronic Band Gap Determination and Correlation with Conjugation Length

Excited State Properties and Dynamics

The behavior of the molecule after absorbing light is described by its excited state properties, which are critical for applications in light-emitting devices.

Upon photoexcitation, conjugated polymers can form singlet (S1) or triplet (T1) excited states, or excitons. The energy difference between these states, the singlet-triplet exchange energy (ΔEST), is a crucial parameter. In many conjugated polymers, including poly[this compound], this exchange energy is found to be consistently around 0.7 ± 0.1 eV. ep2-bayreuth.de

Time-dependent DFT (TD-DFT) is a powerful tool for interpreting optical absorption spectra and characterizing both singlet and triplet excited states. researchgate.netacs.org Studies on copolymers of 9,9-bis(2′-ethylhexyl)fluorene have shown that the triplet excitation is slightly more localized than the S1 excitation. researchgate.netacs.org

The triplet energy of the host material is critical in phosphorescent organic light-emitting diodes (OLEDs). For efficient energy transfer, the host's triplet energy must be higher than that of the phosphorescent guest. 20.210.105 A derivative, poly(9,9'-bis(2-ethylhexyl)-3,6-fluorene), was developed to have a high triplet energy of 2.58 eV, making it a suitable host for green and blue phosphorescent complexes. 20.210.105 For copolymers, the triplet energy can be influenced by the comonomer. For a copolymer with phenylene, the triplet energy is almost identical to that of poly[2,7-(9,9-bis(2'-ethylhexyl)fluorene)], while copolymers with thiophene show triplet energies closer to those of thiophene oligomers, indicating a more localized triplet state. acs.orgnih.gov

Following photoexcitation, excitons (bound electron-hole pairs) are formed. The dissociation of these excitons into free charge carriers is fundamental to the operation of photovoltaic devices. In blends of poly[this compound-2,7-diyl] (PF2/6) with the dye violanthrone, photoluminescence quenching indicates moderate efficiencies for charge generation. aps.org Pump-probe measurements on these blends suggest that while a significant portion of the exciton (B1674681) population dissociates rapidly (within 4 ps), only a fraction results in the formation of dye anions, possibly due to the formation of intermediate species like stabilized interface charge pairs or exciplexes. aps.org

The formation of aggregates, known as the β-phase in some polyfluorenes, can act as energetic traps for both singlet and triplet excitons created on amorphous chain segments. aps.org Furthermore, in some fluorene-based systems, intrinsic photogeneration of charge carriers can occur through the autoionization of a high-energy neutral excited state, which is populated via the fusion of two triplet excitons. researchgate.net This process is aided by efficient intersystem crossing and long-lived triplet excitations. researchgate.net

Exciton Formation and Dissociation Processes

Computational Chemistry Approaches

A variety of computational methods are employed to model the properties of this compound, ranging from highly accurate ab initio techniques to more computationally efficient semi-empirical methods.

Density Functional Theory (DFT) stands as a cornerstone for investigating the structural and electronic properties of this compound and its polymeric forms. researchgate.netacs.org The B3LYP functional is frequently used for these calculations. researchgate.netacs.orgresearchgate.net Researchers have successfully used DFT for the complete geometry optimization of the homopolymer poly[2,7-(9,9-bis(2′-ethylhexyl)-fluorene)] (PF2/6). acs.org These calculations provide crucial data on conformational behavior and the electronic ground state. researchgate.netacs.org

DFT is also used to determine key electronic parameters. For instance, the HOMO-LUMO energy differences of bis(2-ethylhexyl)fluorene (BEHPF) oligomers have been calculated at the B3LYP/6-31G* level of theory. researchgate.net Furthermore, DFT calculations, coupled with Mulliken population analysis, have been used to determine the distribution of excess positive and negative charges in fluorene-based oligomers. core.ac.uk The insights from these DFT analyses help establish a direct link between the material's structure and its electronic and optical properties, which is vital for optimizing its performance in applications like photovoltaics. researchgate.netacs.org

To understand the optical characteristics of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netacs.org This approach is applied to calculate the optical absorption spectra of both singlet and triplet excited states. researchgate.netacs.org Such calculations have provided detailed assignments of excited states and have shown that for related fluorene-based copolymers, the triplet excitation is slightly more localized than the S1 (first singlet) excitation, a finding that aligns with experimental observations. researchgate.netacs.org

TD-DFT has been effectively used to compute the lowest excitation energies and the maximum absorption wavelengths for polyfluorene systems, with results showing good agreement with experimental data. researchgate.net The method has also been employed to calculate the electronic absorption spectra of charged fluorene oligomers, providing a deeper understanding of how ionization affects their optical properties. core.ac.uk The accuracy of TD-DFT makes it an invaluable tool for interpreting experimental spectra and predicting the optical behavior of new materials based on the fluorene scaffold. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, provide fundamental insights into the properties of the fluorene system. Techniques such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been utilized for the conformational analysis of bifluorene, the core building block of polyfluorenes. researchgate.net Specifically, calculations at the HF/6-31G* and MP2/6-31G* levels have been performed to understand the torsional potential and stability of the bond linking fluorene units. researchgate.net

In studies of complex copolymers containing structurally similar units like 9,9-bis(2-ethylhexyl)-dibenzosilole, theoretical calculations at the Hartree-Fock level have been used to support experimental findings from resonant Auger spectroscopy, particularly concerning the localized or delocalized character of the molecular orbitals involved in excitation processes. researchgate.net Additionally, ab initio studies have been noted as a means to elucidate the intriguing optical properties of hyperbranched polymers based on this compound. researchgate.net

Semi-empirical methods offer a computationally less demanding alternative to DFT and ab initio calculations, making them suitable for very large molecules and molecular dynamics simulations. aip.orggoogle.com These methods simplify the Hartree-Fock approach by approximating or omitting certain integrals and incorporating empirical parameters. google.com

For fluorene-based systems, the ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method has been used to calculate the lowest excitation energies and maximum absorption wavelengths, yielding results that agree well with experimental data when extrapolated to infinite polymer chains. researchgate.net In studies of related copolymers, the PM3 method has been used for the geometry optimization of large oligomers (e.g., pentamers), while the ZINDO/S method has been applied to simulate the corresponding optical absorption spectra. aip.org While TD-DFT may offer higher accuracy, methods like ZINDO/S are often chosen for their favorable cost-to-benefit ratio, providing satisfactory results for polymer characterization with significantly reduced computational time. researchgate.net

Table 1: Overview of Computational Methods and Applications for this compound and Related Systems

MethodApplicationSpecifics (Functional/Basis Set/Model)Reference(s)
DFT Geometry Optimization, Electronic Structure (HOMO/LUMO)B3LYP/6-31G researchgate.net
Geometry Optimization, Conformational BehaviorB3LYP researchgate.netacs.org
TD-DFT Optical Absorption, Excited States (Singlet/Triplet)BLYP/cc-pVDZ core.ac.uk
Lowest Excitation Energies, λmax- researchgate.net
Excited State Characterization- researchgate.netacs.org
Ab Initio Conformational AnalysisHF/6-31G, MP2/6-31G* researchgate.net
Molecular Orbital CharacterizationHartree-Fock (HF) researchgate.net
Semi-Empirical Optical Absorption, Excitation EnergiesZINDO researchgate.net
Geometry Optimization, Optical SpectraPM3, ZINDO/S aip.org
Solid-State Solid-State Conformation and PackingPeriodic Boundary Conditions researchgate.netucl.ac.uk

To accurately model the properties of poly[this compound] in the solid state, it is essential to account for intermolecular interactions and packing effects. Solid-state calculations that employ periodic boundary conditions (PBC) are the primary tool for this purpose. researchgate.netucl.ac.uk This approach simulates an infinite system by treating a single unit cell as a repeating unit, which is crucial for modeling crystalline or amorphous polymer morphologies. researchgate.net

For instance, molecular modeling studies on oligofluorenes have used periodic boundary conditions to investigate molecular packing and conformation in the solid phase. researchgate.net In related conjugated polymer systems, simulations of infinite polymer models have been performed using DFT with periodic boundary conditions to determine that the polymers adopt a coplanar conformation. ucl.ac.uk These computational techniques are vital for understanding how molecular-level structure translates to the bulk properties of the material, which ultimately governs its performance in solid-state devices.

Charge Transport Phenomena

Carrier Generation and Injection Mechanisms

The generation and injection of charge carriers (holes and electrons) at the interface between the electrode and the organic semiconductor layer are critical initial steps for device operation. Efficient injection is necessary to ensure a sufficient supply of charge carriers into the active layer.

The performance of devices utilizing polyfluorene derivatives is often impacted by the energy barriers that exist at the electrode-polymer interface. core.ac.ukillinois.edu A significant mismatch between the work function of the anode and the Highest Occupied Molecular Orbital (HOMO) of the polymer creates a substantial barrier for hole injection. Similarly, a large difference between the cathode's work function and the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer establishes a barrier for electron injection. illinois.edu These barriers impede the flow of charge, potentially leading to poor device performance. core.ac.uk

For polymers based on 9,9-Bis(2-ethylhexyl)fluorene, such as poly[9,9-bis(2'-ethylhexyl)fluorene-2,7-diyl] (PBEHF), the HOMO level has been reported to be approximately 5.8 eV. researchgate.net This high ionization potential can create a significant barrier to hole injection from standard anodes like indium tin oxide (ITO). Research has shown that at interfaces with other materials, such as in a blend of poly[9,9-bis(2-ethylhexyl)-fluorene-2,7-diyl] (PF2/6) with the dye violanthrone, electron injection from the polymer to the dye is energetically favorable due to the alignment of their LUMO levels, whereas a barrier opposes hole injection. aps.org The electron affinity of related fluorene (B118485) copolymers is around 3.3 eV, which defines the energy level for electron injection. rug.nl

PolymerHOMO Level (eV)LUMO Level / Electron Affinity (eV)Reference
Poly[9,9-bis(2'-ethylhexyl)fluorene-2,7-diyl] (PBEHF)~5.8- researchgate.net
PBEHF Copolymer (poly(BEHF-co-PTZ))~5.4- researchgate.net
F8T2 with 9,9-di(2-ethylhexyl)fluorene units-5.44-3.11 arxiv.org
Related Fluorene Copolymer (F8BT)~5.9 (Ionization Potential)~3.3 (Electron Affinity) rug.nl

Several strategies can be employed to overcome injection barriers and improve the efficiency of charge injection. A primary factor influencing efficiency is the energy level alignment between the electrodes and the semiconductor. nih.gov To mitigate large injection barriers, specialized charge-injection layers or hole-transporting layers (HTLs) are often inserted between the electrode and the active polymer layer. illinois.edunih.gov These interlayers have energy levels that are intermediate between the electrode and the semiconductor, creating a stepped transition that facilitates smoother charge injection. illinois.edu For instance, using molybdenum trioxide (MoO3) as an anode layer can create an Ohmic (non-resistive) hole contact with fluorene-based polymers, effectively eliminating the injection barrier. rug.nl

Another key factor is the chemical structure of the polymer itself. Modifying the polymer backbone through copolymerization can tune its electronic properties. For example, copolymerizing PBEHF with phenothiazine (B1677639) units lowers the HOMO level from 5.8 eV to 5.4 eV, which results in improved hole injection and a better balance of charge carriers within the device. researchgate.net Similarly, introducing specific end-capper groups to the polymer chains can enhance charge injection and significantly boost device efficiency. researchgate.net The use of self-assembled monolayers (SAMs) on electrode surfaces has also been shown to be an effective method for controlling and reducing Schottky energy barriers, thereby enhancing injection efficiency. nih.gov An imbalance between the number of injected holes and electrons can adversely affect the performance of electroluminescent devices, making balanced charge injection a critical goal. core.ac.ukresearchgate.net

Hole and Electron Injection Barriers

Charge Carrier Mobility Studies

Once injected, charge carriers must travel through the organic semiconductor layer. The ease with which they move is quantified by charge carrier mobility, a parameter that profoundly influences device speed and efficiency.

The mobility of electrons and holes in materials based on this compound has been investigated using various techniques. Pulse radiolysis studies on solutions of poly(2,7-(this compound)) (PEHF) have determined lower limits for the one-dimensional mobilities of both electrons and holes along the polymer chains to be approximately 0.5 cm²/Vs. researchgate.net This technique measures the intrinsic mobility along isolated polymer backbones.

In solid-state thin films, mobility is often measured using the time-of-flight (TOF) technique. For a series of fluorene-based bipolar charge transporting materials, hole mobilities were measured to be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, with electron mobility found to be about an order of magnitude lower. rsc.org In contrast, measurements using the space-charge limited current (SCLC) method on a polymer derivative containing 9,9-di(2-ethylhexyl)fluorene units blended with an electron acceptor yielded a much lower hole mobility of 7.6 x 10⁻⁸ cm²/Vs. arxiv.org This discrepancy highlights that mobility values are highly dependent on the material's morphology, purity, and the specific measurement technique and device architecture used.

Material/MethodCarrier TypeMobility (cm²/Vs)Reference
PEHF (Pulse Radiolysis, in solution)Electron & Hole≥ 0.5 researchgate.net
Fluorene-based CTMs (Time-of-Flight)Hole10⁻⁴ - 10⁻⁵ rsc.org
Fluorene-based CTMs (Time-of-Flight)Electron~10⁻⁵ - 10⁻⁶ rsc.org
Polymer with 9,9-di(2-ethylhexyl)fluorene (SCLC in blend)Hole7.6 x 10⁻⁸ arxiv.org

Field-effect transistors (OFETs) provide a direct way to measure charge carrier mobility within the accumulation layer at the semiconductor-dielectric interface. This field-effect mobility is particularly relevant for transistor applications. For copolymers of fluorene and triarylamine, the hole mobility measured in OFETs was found to be consistent with values obtained from TOF measurements under similar electric fields. d-nb.info

While direct measurements on a homopolymer of this compound are not extensively reported, studies on related copolymers provide valuable insights. For instance, poly(9,9-dioctylfluorene-alt-BT) (F8BT), a closely related fluorene copolymer, exhibits a relatively high electron field-effect mobility of approximately 10⁻³ cm²/Vs. rug.nl Copolymers of PBEHF have also been studied, with a field-effect mobility of 0.8 × 10⁻⁴ cm²/V·s being measured for a related p-type polymer used in the copolymer system, demonstrating the utility of these materials in OFETs. researchgate.net

In conjugated polymers, charge transport is inherently anisotropic, meaning that mobility is dependent on direction. researchgate.net Transport is most efficient along the conjugated backbone of the polymer chain and between well-ordered, π-stacked chains. It is significantly lower in directions perpendicular to the chains, which often involve hopping across insulating side chains. researchgate.net

For thin films of poly(this compound), the formation of aligned, ordered structures can lead to enhanced electronic characteristics, including anisotropic charge carrier mobility. spiedigitallibrary.orgacs.org By aligning the polymer chains within a thin film, for example through high-temperature rubbing, it becomes possible to probe this anisotropy. uni-potsdam.de In studies of other oriented semicrystalline polymers, in-plane charge mobility measured parallel to the polymer chain direction has been shown to be up to 10 times higher than the mobility measured in the perpendicular direction. researchgate.netuni-potsdam.de This anisotropic behavior is a general and critical feature of oriented conjugated polymer films, directly impacting the performance of devices like thin-film transistors. nii.ac.jp

Charge Trapping and Recombination Processes

Identification and Characterization of Charge Traps

Charge traps are localized electronic states within the material's bandgap that can immobilize charge carriers (electrons or holes), impeding their transport. The identification and characterization of these traps are crucial for understanding and improving material performance. Techniques such as Thermally Stimulated Current (TSC) and Thermally Stimulated Luminescence (TSL) have been instrumental in probing the trap spectrum of poly[this compound-2,7-diyl] (PF2/6). aip.org

Studies using TSC have identified several distinct charge traps in PF2/6:

Deep Electron Traps: A significant TSC peak observed around 240 K is identified as an electron trap with an energy depth of approximately 0.6 eV. aip.org This trap is strongly associated with photo-oxidation of the fluorene unit, leading to the formation of on-chain keto defects, which are often cited as sources of undesirable green emission in blue-emitting fluorene-based polymers. aip.orgoldcitypublishing.com

Shallow Hole Traps: A TSC peak at a very low temperature (around 60 K) is ascribed to shallow hole trapping. These traps are likely related to the tail states of the intrinsic density-of-state distribution of the polymer. aip.org

Moderately Deep Hole Traps: In chemically modified, end-capped versions of PF2/6, a moderately deep hole trap with an activation energy (Ea) of 0.24 eV appears, corresponding to a TSC peak at 120 K. aip.org

The origin of trapping states can be intrinsic to the material, arising from disorder, or extrinsic, caused by impurities or dopant molecules. oldcitypublishing.com In copolymers containing the fluorene unit, electron trapping has been linked to interchain interactions rather than a specific chemical impurity. aps.org These traps are sometimes modeled as having an exponential distribution of states. aps.org Photocurrent decay measurements also serve as a method to gain insight into deep trapping processes. rsc.org

Trap TypeCarrierEnergy Depth (eV)Experimental ObservationProbable OriginSource
DeepElectron~0.6TSC peak at ~240 KOn-chain keto defects from photo-oxidation aip.org
Moderately DeepHole0.24TSC peak at ~120 K (in end-capped PF2/6)End-capper moieties aip.org
ShallowHole-TSC peak at ~60 KTail states of intrinsic DOS aip.org

Influence of Traps on Charge Transport

The presence of these identified traps has a profound influence on charge transport and device operation.

Hindered Transport and Mobility Relaxation: Traps hinder the movement of charge carriers, which necessitates the application of higher operating voltages in devices like OLEDs. oldcitypublishing.com The process of carriers being captured and released from traps leads to a dispersive transport behavior. aip.org Significant trapping of free electrons can cause a strong relaxation, or decrease, of the charge carrier mobility over time. aps.org

Voltage and Current Characteristics: As injected carriers gradually fill the available trap states, a steeper increase in current density for a given voltage can be observed above a certain threshold. oldcitypublishing.com

Controlled Recombination: Paradoxically, trapping can sometimes be beneficial. In certain device architectures, such as those with amine end-capped polymers, holes can become weakly trapped at the end-cap sites. This localization can increase the probability of recombination with electrons, leading to an enhancement in electroluminescence efficiency. core.ac.uk

Essentially, trapped carriers can either act as non-radiative recombination centers that quench excited states and reduce efficiency, or they can contribute to the generation of new excitons, potentially increasing light emission. oldcitypublishing.com

Recombination Mechanisms in Devices

Recombination is the process where an electron and a hole meet and annihilate, often resulting in the emission of a photon (in LEDs) or representing a loss mechanism (in photovoltaics). The efficiency of this process is influenced by charge trapping and transport dynamics.

Bimolecular Recombination: This is a second-order process where free electrons and holes moving through the material encounter each other. nih.gov In bulk heterojunction solar cells, this primarily occurs at the donor-acceptor interface. nih.gov Reducing bimolecular recombination losses is a key strategy for improving the fill factor and open-circuit voltage of photovoltaic devices. helmholtz-berlin.de

Trap-Assisted Recombination: This is a first-order process where a free carrier is captured by a trap, and a carrier of the opposite sign then diffuses to that trap, leading to recombination. nih.gov This is particularly relevant when deep traps are present.

Recombination Zone: The location of the electron-hole recombination can be manipulated. For instance, end-capping fluorene-based polymers can move the recombination region away from the polymer/anode interface, where quenching effects are often prevalent, thereby improving device efficiency. researchgate.net This is achieved by directing holes to the end-capper groups to recombine with electrons on the polymer's main chain. researchgate.net

In some experimental setups, such as during thermally stimulated current (TSC) measurements, the recombination of charge carriers liberated from traps may not play a significant role. aip.org However, in active devices, managing and controlling recombination pathways is fundamental to performance. acs.org

Theoretical Models for Charge Transport

To describe the movement of charge carriers in disordered organic semiconductors like polyfluorenes, theoretical models are employed. Unlike in highly ordered inorganic crystals, the concept of a simple band structure is often insufficient.

Hopping Transport Regime

The hopping transport model is the most widely accepted framework for describing charge movement in amorphous or semi-crystalline polymers like PF2/6. umsystem.eduresearchgate.net This model posits that charge carriers are localized on individual molecular sites or conjugated segments and move by "hopping" from one site to an adjacent one. This process is typically thermally assisted. researchgate.net

Key tenets and findings related to the hopping regime in fluorene-based materials include:

Disorder: The hopping model accounts for both energetic disorder (variations in site energies) and positional disorder (variations in the distance and orientation between sites). aip.org

Governing Parameters: According to the theory, charge carrier mobility in the hopping model is critically dependent on two main parameters: the reorganization energy (λ) and the charge-transfer integral (V). acs.org The reorganization energy represents the energy required to deform the molecular structure upon charge addition or removal, while the charge-transfer integral quantifies the electronic coupling (orbital overlap) between adjacent molecules. acs.org

Studies of current-voltage characteristics as a function of temperature in PF2/6 strongly suggest that thermally assisted variable-range hopping is the dominant transport mechanism. researchgate.net

Key Parameters in the Hopping Transport Model
ParameterDescriptionInfluence on TransportSource
Reorganization Energy (λ)The energy associated with the geometric relaxation of a molecule when it gains or loses a charge.Lower reorganization energy facilitates faster charge transfer. acs.org
Charge-Transfer Integral (V)A measure of the electronic coupling strength (orbital overlap) between adjacent molecular sites.A larger charge-transfer integral indicates stronger coupling and higher mobility. acs.org

Band Transport Regime

Band transport is characteristic of highly ordered, crystalline materials with significant long-range order. In this model, the individual molecular orbitals overlap to such an extent that they form continuous valence and conduction bands, allowing charge carriers to move freely (delocalized) throughout the material, much like in traditional inorganic semiconductors (e.g., silicon).

For polymers based on this compound, the band transport model is generally considered inapplicable. The bulky, branched 2-ethylhexyl side chains induce significant molecular disorder, preventing the formation of the highly ordered structures required for band-like transport. researchgate.net Experimental evidence, such as temperature-dependent conductivity measurements, consistently points towards a hopping mechanism rather than band transport in these materials. umsystem.eduresearchgate.net Therefore, while the band transport regime is a fundamental concept in semiconductor physics, the charge transport phenomena in this compound and its derivatives are overwhelmingly described and understood through the lens of hopping within a disordered energy landscape.

Gaussian Disorder Models

The charge transport properties in disordered semiconducting polymers like poly(2,7-(this compound)) (PF2/6) are often rationalized using the Gaussian Disorder Model (GDM). This model posits that charge carriers hop through a manifold of localized states with energies that follow a Gaussian distribution. This energetic disorder arises from fluctuations in conjugation length and intermolecular interactions.

In PF2/6, the migration of electronic excitations, which is a precursor to charge transport, is influenced by this energetic landscape. The process of spectral relaxation, where excited species migrate towards lower-energy sites within the density of states, can be quantitatively described by applying random-walk theory to excitation transport within a Gaussian density-of-states (DOS) distribution. aps.org This model is crucial for understanding how the inherent structural randomness of the polymer chains dictates the pathways and efficiency of charge movement.

Furthermore, triplet excitations in PF2/6 can serve as probes for understanding charge transport, as they primarily migrate via a short-range exchange interaction, similar to charge carriers. ep2-bayreuth.de The dynamics of these triplet excitations, including their diffusion and annihilation, are influenced by the energetic disorder described by the GDM. ep2-bayreuth.de The model helps to explain the temperature-dependent photoluminescence properties, where a balance between thermally activated exciton (B1674681) diffusion within the Gaussian DOS and their deactivation pathways is observed. ep2-bayreuth.de

Polaronic Transport

In conjugated polymers such as poly[9,9-di(ethylhexyl)fluorene] (PF2/6), charge carriers are not free electrons or holes but are localized on the polymer chains as polarons. A polaron is a quasi-particle consisting of a charge carrier (either a positive or negative charge) and the associated local distortion of the polymer lattice. The transport of charge, therefore, occurs via the movement of these polarons along and between the polymer chains.

The spectral signature of the positive polaron in isolated chains of PF2/6 has been characterized using pulse radiolysis in chloroform (B151607) solution. core.ac.uk The resulting transient absorption spectrum reveals a strong absorption maximum at 560 nm (2.21 eV) and a weaker band around 420 nm, which are characteristic of the PF2/6 positive polaron. core.ac.uk In the solid state, a band at 2.1 eV has also been attributed to the positive charge carrier. core.ac.uk The lifetime of these polarons in solution is found to be orders of magnitude longer than in the solid state, and their absorption is significantly stronger. core.ac.uk

Studies have also demonstrated efficient charge transfer involving these polarons. For instance, intermolecular hole transfer from the PF2/6 polaron to a triarylamine has been observed. core.ac.uk Furthermore, in PF2/6 chains end-capped with an arylamine group, intramolecular transfer of the positive charge from the fluorene chain to the amine end-cap occurs on a sub-microsecond timescale. core.ac.uk This highlights the role of polaronic species in charge migration processes within these materials.

Table 1: Spectral Properties of the Positive Polaron in Poly[9,9-di(ethylhexyl)fluorene]

Measurement ConditionAbsorption Maximum (nm)Absorption Maximum (eV)Reference
Pulse Radiolysis (in chloroform)5602.21 core.ac.uk
Pulse Radiolysis (in chloroform)~420~2.95 core.ac.uk
Photoinduced Absorption (film)-2.1 core.ac.uk
Photoinduced Absorption (film, β phase)6351.95 core.ac.uk

Experimental Techniques for Transport Studies

Thermally Stimulated Current (TSC) and Luminescence (TSL)

Thermally Stimulated Current (TSC) and Thermally Stimulated Luminescence (TSL) are powerful techniques for investigating charge carrier trapping and detrapping phenomena in materials like poly[this compound-2,7-diyl] (PF2/6). These methods involve filling traps with charge carriers at a low temperature, followed by controlled heating. The release of trapped carriers generates a current (TSC) or luminescence upon recombination (TSL), with peaks at temperatures corresponding to specific trap energy levels.

In studies of PF2/6, a high-temperature TSC peak observed around 240 K is identified as an electron trap with a depth of approximately 0.5-0.6 eV. This trap is strongly influenced by photo-oxidation and is attributed to on-chain keto defects. In contrast, end-capping the PF2/6 polymer with hole-transporting moieties leads to the emergence of a TSC peak at a lower temperature, corresponding to a moderately deep hole trap with an activation energy of 0.24 eV.

The TSL spectrum of PF2/6 typically shows a low-temperature peak around 60 K. The absence of the high-temperature peak in the TSL spectrum suggests that the charge carriers responsible for this peak are annihilated through recombination with the carriers that cause the low-temperature peak. This indicates that the high- and low-temperature peaks are caused by charge carriers of opposite signs. The transport of the detrapped holes in PF2/6 is found to be dispersive, a factor that must be considered when analyzing TSC data to evaluate the energetic distribution and concentration of traps. core.ac.uk

Admittance Spectroscopy

Admittance spectroscopy (AS) is an effective technique for studying charge transport dynamics, including carrier mobility and trapping effects, in organic semiconductor devices. The technique measures the complex admittance (capacitance and conductance) of a device as a function of frequency and applied DC bias.

While direct studies on this compound homopolymers are not extensively detailed, research on related polyfluorene-based materials provides significant insights. For instance, investigations on a low band gap polyfluorene, APFO-Green6, using admittance spectroscopy in a frequency range of 1-5x10^5 Hz, determined the hole mobility to be on the order of 10⁻⁶ cm²/Vs. aau.edu.et This study also noted that at room temperature, the hole mobility is dependent on the applied electric field, a common characteristic of disordered organic materials. aau.edu.et

In devices based on poly(p-phenylene vinylene), admittance spectroscopy has been used to simultaneously determine both electron and hole mobilities within a single light-emitting diode. researchgate.net The frequency-dependent capacitance and the appearance of a negative differential susceptance at certain frequencies and biases allow for the separation of electron and hole transport dynamics. researchgate.net This methodology is applicable to other polymer systems, including those based on polyfluorenes, to unravel their bipolar transport properties. The technique can also provide evidence of charge relaxation in trap levels, as indicated by excess capacitance at low frequencies. aau.edu.et

Terahertz Time-Domain Spectroscopy (THz-TDS) for Transport Properties

Terahertz time-domain spectroscopy (THz-TDS) is a non-contact optical technique used to investigate the high-frequency optical and transport properties of materials. By measuring the transmitted THz electric field through a sample, both the real and imaginary parts of the material's conductivity can be determined.

The electrical and optical characteristics of thin films of poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO) have been studied using a differential THz-TDS method. researchgate.net The THz spectra of both the real and imaginary parts of the conductivity of the PFO films at 300 K can be effectively described by a Lorentz oscillator model with a single effective oscillator. researchgate.net The large coupling constant derived from this model points to a strong intra-chain localization of charge carriers within the PFO polymer. researchgate.net This suggests that charge transport is dominated by processes occurring along the individual polymer chains.

The parameters obtained from fitting the experimental data to the Lorentz oscillator model provide quantitative insights into the charge carrier dynamics at THz frequencies.

Table 2: Lorentz Oscillator Model Parameters for PFO Films from THz-TDS

ParameterValueUnit
Effective Oscillator Frequency (ω₁/2π)23.3THz
Damping Rate (γ₁/2π)106.8THz
Coupling Constant (Ω₁/2π)205.1THz
Data sourced from a study on 1 µm thick PFO films at 300 K. researchgate.net

Current-Voltage (I-V) Characteristics in Device Structures

The current-voltage (I-V) characteristics of devices incorporating this compound provide crucial information about charge injection and transport mechanisms. In many organic light-emitting diodes (LEDs) based on this polymer, the I-V behavior is modeled by space-charge-limited conduction (SCLC).

In hole-only devices based on poly(2,7-[9,9'-bis(2-ethylhexyl)]fluorene) (PF2/6), the I-V characteristics often exhibit behavior consistent with SCLC in the presence of traps. researchgate.net By fitting the I-V data to the SCLC model, key transport parameters such as the hole mobility and the energy of the traps can be estimated. researchgate.net For instance, studies on PF2/6-based LEDs have revealed hole mobilities and the presence of shallow traps that influence the current flow. researchgate.net

Blending the polyfluorene with other materials, such as hole-transporting molecules (HTMs), significantly alters the device's I-V characteristics. Adding low-molecular-weight HTMs to the polyfluorene emission layer can lead to a decrease in current, which is attributed to significant hole trapping. researchgate.net This modification in charge transport can, in turn, improve the luminance efficiency of the device. researchgate.net The performance of devices like organic solar cells and photodetectors fabricated with heterojunctions involving p-type PFO is also fundamentally analyzed through their I-V characteristics under dark and illuminated conditions. researchgate.netarxiv.org

Table 3: Charge Transport Parameters from I-V Characteristics of PF2/6-based Devices

Device StructureConduction ModelEstimated ParameterValueReference
PF2/6-based PLEDShallow Trap SCLCHole MobilityVaries with E-field researchgate.net
PF2/6-based PLEDShallow Trap SCLCTrap EnergyEstimated from model researchgate.net

Optoelectronic Performance and Device Physics

Photoluminescence (PL) Characteristics

Photoluminescence is a critical property for materials used in light-emitting applications. It describes the emission of light from a material after the absorption of photons.

In solution, such as tetrahydrofuran (B95107) (THF), polymers based on 9,9-Bis(2-ethylhexyl)fluorene typically exhibit blue emission. For instance, poly[9,9-bis(2'-ethylhexyl)fluorene-2,7-diyl] shows a characteristic blue emission band in THF. rsc.org Similarly, poly(this compound-2,7-vinylene) (PEHFV) in THF solution displays greenish fluorescence with a maximum emission at 463 nm and a shoulder at 496 nm. uh.edu When processed into a thin film, the emission of PEHFV shifts to longer wavelengths, with major emission bands appearing at approximately 475 nm, 505 nm, 540 nm, and 575 nm. uh.edu

The emission wavelength of fluorene-based polymers can be tuned by creating copolymers. For example, by copolymerizing 9,9-bis(2'-ethylhexyl)fluorene with a thiophene-containing monomer, the emission maxima can be red-shifted. acs.org This allows for the generation of different colors, including bright-red emission. acs.org Another approach involves copolymerization with α-cyanostilbene units, which also results in a red-shift of the emission spectrum. rsc.org

End-capping the polymer chains is another strategy for tuning emission. End-capping poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl] with dimethylphenyl groups can blue-shift the electroluminescence maximum by 52 nm compared to the non-end-capped polymer. researchgate.net

The table below summarizes the emission characteristics of various this compound-based materials.

MaterialMediumEmission Maxima (nm)
Poly[9,9-bis(2'-ethylhexyl)fluorene-2,7-diyl]THFBlue emission band
Poly(this compound-2,7-vinylene) (PEHFV)THF463, 496 (shoulder)
Poly(this compound-2,7-vinylene) (PEHFV)Thin Film~475, 505, 540, ~575
Copolymers with thiophene-containing monomer-Red-shifted emission
Copolymers with α-cyanostilbene units-Red-shifted emission
Dimethylphenyl end-capped Poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl]-485

The photoluminescence quantum efficiency (PLQE) is a measure of the efficiency of the emission process. Poly(this compound-2,7-diyl) is known for its high photoluminescence quantum efficiency. ontosight.ai For poly(9,9'-bis(2-ethylhexyl)-3,6-fluorene) (P36EHF), the PL quantum efficiency in a 1,2-dichloroethane (B1671644) solution was measured to be 34.6%, using p-terphenyl (B122091) as a reference. 20.210.105 The aggregation of conjugated polyelectrolytes, such as those based on fluorene (B118485), in solution is known to decrease the fluorescence quantum yield. nih.gov

The table below presents the photoluminescence quantum efficiency for a specific fluorene-based polymer.

MaterialSolventQuantum Efficiency (%)
Poly(9,9'-bis(2-ethylhexyl)-3,6-fluorene) (P36EHF)1,2-dichloroethane34.6

Aggregation of polymer chains can significantly impact the photoluminescence properties. In many conjugated polymers, aggregation leads to a red-shift in the emission spectrum and can sometimes quench the fluorescence. For instance, in thin films of poly(9,9-di-(2-ethylhexyl)-9-H-fluorene-2,7-vinylene) (PFEV), both ground state aggregation and interchain interactions are present, with the latter playing a dominant role in the red part of the fluorescence emission spectrum. researchgate.net The formation of aggregates can create trap sites for excitons, leading to efficient energy transfer from the main polymer chain to these lower-energy sites. rsc.org This exciton (B1674681) migration and trapping results in a red-shifted and more color-stable emission in copolymers compared to the homopolymer. rsc.org

In systems where polyindenofluorene chains are end-capped with perylene (B46583) dye molecules, excitons can be transferred from the polymer to the perylene. ox.ac.uk The transfer from isolated polymer chains is rapid, completing within 30-40 picoseconds. ox.ac.uk However, the transfer of excitations from polymer aggregates to the perylene molecules is significantly reduced. ox.ac.uk The study of exciton dynamics in these materials often involves time-resolved photoluminescence spectroscopy to follow the migration and relaxation of excitons through the material. researchgate.net

Quantum Efficiency of Photoluminescence

Electroluminescence (EL) Properties

Electroluminescence is the emission of light from a material in response to the passage of an electric current. It is the fundamental process behind the operation of organic light-emitting diodes (OLEDs).

The electroluminescence (EL) spectra of devices using this compound-based polymers often show similarities to their photoluminescence spectra, though shifts can occur. For instance, in a device using poly(9,9'-bis(2-ethylhexyl)-3,6-fluorene), the EL emission peaked at around 400 nm, which was red-shifted by about 50 nm compared to its solid-state PL emission. 20.210.105

A significant challenge in blue-emitting polyfluorene-based devices is the emergence of a green emission band during device operation, which leads to poor color stability. researchgate.net However, end-capping the polymer chains with groups like dimethylphenyl has been shown to greatly suppress this green emission, leading to improved color stability. researchgate.net The emission color can also be tuned through copolymerization. For example, copolymers of 9,9-bis(2'-ethylhexyl)fluorene and a thiophene-containing monomer show EL spectra similar to their PL spectra, with the ability to achieve bright-red emission. acs.org

Blending the fluorene-based polymer with other materials can also be used to achieve desired colors. For white light emission, a blue-emitting poly(this compound-2,7-diyl) end-capped with bis(4-methylphenyl)phenylamine can be blended with a yellow-orange-emitting iridium complex. aip.org At certain doping levels, this blend produces a stabilized white emission with CIE coordinates that are independent of the applied bias above a certain current density. aip.org

The introduction of end-capper groups on poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl] has been shown to increase device luminance and efficiency. researchgate.net For a device with dimethylphenyl end-cappers, the maximum luminance reached 381 cd/m² at a current density of 122 mA/cm², and the maximum external quantum efficiency was 0.16%, which is over five times higher than that of the non-end-capped polymer LED. researchgate.net Blending this end-capped polymer with a green-emitting copolymer further enhanced device properties, achieving a maximum luminance of 1074 cd/m². researchgate.net

In white-light emitting devices using a blend of a blue-emitting fluorene polymer and a yellow-orange emitting iridium complex, a peak external quantum efficiency of 2.8% and a luminance of 16,000 cd/m² at an applied voltage of 5 V were achieved. aip.org

The table below summarizes the performance of various devices based on this compound.

Device CompositionMaximum Luminance (cd/m²)Maximum External Quantum Efficiency (%)
Dimethylphenyl end-capped PF2/63810.16
Dimethylphenyl end-capped PF2/6 doped with 10% F8BT10740.16
White-emitting blend (PF2/6am4 + Ir complex)160002.8

Device Brightness and Efficiency Enhancement

Device Architectures and Performance Parameters

The this compound moiety is a fundamental component in various polymers and oligomers designed for Organic Light-Emitting Diodes (OLEDs), often referred to as Polymer Light-Emitting Diodes (PLEDs) when polymers are used. Its branched 2-ethylhexyl side chains enhance the solubility of the resulting materials in common organic solvents, facilitating device fabrication through solution-based methods like spin-coating. ontosight.aisigmaaldrich.com These materials are valued for their high photoluminescence quantum efficiency and are frequently used as blue-emitting components or as host materials for other dopants. ontosight.aiaip.org

A variety of device architectures have been employed to evaluate the performance of materials based on this compound. A common and conventional single-layer device configuration consists of an Indium Tin Oxide (ITO) anode, a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for hole injection, the active polymer layer, and a Calcium/Aluminum (Ca/Al) cathode. researchgate.netkaist.ac.kr

More complex, multi-layer structures have also been developed to optimize device performance. For instance, devices have been fabricated using an oligo(fluorene) containing this compound units with the structure ITO/PEDOT/oligofluorene/LiF/Ca/Al. 20.210.105 In another variation, an electron transport layer such as 1,3,5-tris(2-N-phenylbenzimidazolyl)benzene (TPBI) was introduced, resulting in a configuration of ITO/PEDOT/oligofluorene/TPBI/Ba/Al to improve electron injection and charge carrier confinement. 20.210.10520.210.105 Another reported structure for a poly(this compound-2,7-vinylene) (PEHFV) based PLED is a double-layer configuration of ITO/PEDOT:PSS/PEHFV/Al. uh.edu

The performance of OLEDs utilizing this compound derivatives varies significantly with the specific polymer structure, end-capping groups, and device architecture.

For a device made with poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl] end-capped with dimethylphenyl, a maximum luminance of 381 cd/m² was achieved. researchgate.net In a different study, a defect-free poly(this compound-2,7-vinylene) (PEHFV) polymer showed a relatively low turn-on voltage of approximately 3.0 V. uh.edu Oligo(fluorene)s containing the this compound unit have demonstrated turn-on voltages below 5 V, with luminance reaching 220 cd/m² at a current density of 20 mA/cm². 20.210.105

Exceptionally high brightness has been achieved in white-emitting PLEDs where a poly(this compound-2,7-diyl) derivative served as the host for a phosphorescent iridium complex. These devices reached a luminance of 16,000 cd/m². aip.org

Table 1: Turn-On Voltage and Luminance of OLEDs based on this compound Derivatives

Emitting Material/HostTurn-On Voltage (V)Max. Luminance (cd/m²)Device Configuration
Dimethylphenyl end-capped PF2/6-381ITO/PEDOT/polymer/Ca/Al
Oligo(fluorene) F(MB)10F(EH)2< 5220 (at 20 mA/cm²)ITO/PEDOT/oligofluorene/LiF/Ca/Al
Defect-free PEHFV~ 3.0-ITO/PEDOT:PSS/PFV/Al
PF2/6am4 (Host)-16,000Single active layer

Data compiled from multiple research sources. aip.orgresearchgate.net20.210.105uh.edu PF2/6 refers to poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl]. PEHFV is poly(this compound-2,7-vinylene).

The efficiency of OLEDs is a critical parameter for practical applications. For devices based on poly[9,9-di-(2′-ethylhexyl)fluorenyl-2,7-diyl] end-capped with dimethylphenyl, a maximum external quantum efficiency (EQE) of 0.16% was reported. researchgate.net By utilizing a defect-free vinylene derivative (PEHFV), a significantly higher luminous efficiency of 6.5 cd/A at an operating voltage of 4 V was calculated. uh.edu

Oligomeric systems have also shown strong performance, with a reported luminance yield of up to 1.10 cd/A. 20.210.105 In blended systems designed for white light emission, where a poly(this compound-2,7-diyl) derivative was used as a host, a peak EQE of 2.8% and a luminance efficiency of 4.57 cd/A were achieved. aip.org

Table 2: Efficiency of OLEDs based on this compound Derivatives

Emitting Material/HostMax. External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)
Dimethylphenyl end-capped PF2/60.16-
Defect-free PEHFV-6.5 (at 4V)
Oligo(fluorene) F(MB)10F(EH)2-1.10
PF2/6am4 (Host)2.84.57

Data compiled from multiple research sources. aip.orgresearchgate.net20.210.105uh.edu

Polymers and oligomers containing the this compound unit have been explored as donor or acceptor materials in organic photovoltaic (OPV) devices. The bulky, branched side chains are known to influence film morphology and molecular packing, which are critical factors for efficient charge separation and transport in bulk-heterojunction (BHJ) solar cells. arxiv.org

In hybrid photovoltaic cells, a copolymer incorporating a spiro-linked fluorene unit with 2-ethylhexyl groups was used as a hole-transporting material alongside nanocrystalline TiO₂. rsc.org Studies showed that the performance of these devices, particularly the short-circuit current density (Jsc), was sensitive to the generation of keto defect sites at the C-9 position of the fluorene unit, which can occur under photo- and thermo-oxidative stress. rsc.org

The standard architecture for testing these materials in polymer solar cells is often a conventional structure of ITO/PEDOT:PSS/Polymer:Fullerene/Ca/Al. mdpi.com Research on blends of a liquid-crystalline fluorene derivative with a fullerene acceptor has shown that the photovoltaic performance increases with the molecular weight of the fluorene polymer, eventually plateauing as the material adopts more defined polymeric behavior. researchgate.net The 2-ethylhexyl side chains have also been used in non-fullerene acceptors, where their shorter length compared to octyl chains can enhance molecular stacking. e-jfpe.org

Turn-On Voltage and Luminance Characteristics

Organic Field-Effect Transistors (OFETs)

Polymers incorporating this compound are utilized as the active semiconductor in Organic Field-Effect Transistors (OFETs). The performance of these devices is intrinsically linked to the molecular design and the resulting thin-film morphology.

The 2-ethylhexyl side chains are known to influence the molecular packing and orientation of the polymer backbones in the solid state. For instance, in copolymers, the choice of side chains can dramatically affect the charge transport mechanism. While a high degree of crystallinity with an edge-on π-stacking orientation is often considered beneficial for charge transport, research has shown that high mobilities can also be achieved in less ordered, amorphous films with a face-on orientation. rsc.org

In one study, a series of poly(dithienofluorene-alt-dithienoyldiketopyrrolopyrrole) (PDTFDPP) copolymers were synthesized with varying aliphatic side chains to control the π-stacking orientation. A copolymer, PDTFDPP20, which incorporated 2-ethylhexyl groups on the diketopyrrolopyrrole (DPP) units, exhibited a predominantly face-on orientation and achieved a remarkably high hole mobility of up to 5 cm² V⁻¹ s⁻¹. rsc.org This suggests that the bulky nature of the 2-ethylhexyl group can be strategically used to manipulate the polymer packing for optimized device performance.

The electrical characteristics of OFETs based on a poly[9,9-di(ethylhexyl)fluorene] were investigated, with the device operating in hole accumulation mode. researchgate.net The performance of such OFETs is typically characterized by their field-effect mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (VT). These parameters are highly dependent on the processing conditions and the specific copolymer structure. For example, triarylamine-based polymers, which can be copolymerized with fluorene units, have shown hole mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. researchgate.net

Below is a table summarizing the performance of an OFET based on a dithienofluorene-based copolymer containing 2-ethylhexyl side chains.

PolymerSide ChainsOrientationHole Mobility (μ)On/Off Ratio (Ion/Ioff)
PDTFDPP202-butyloctyl on DTF, 2-ethylhexyl on DPPFace-onup to 5 cm² V⁻¹ s⁻¹-
PDTFDPP16octyl on DTF, 2-ethylhexyl on DPPEdge-on1.20 x 10⁻² cm² V⁻¹ s⁻¹4.98 x 10⁵

Organic Semiconductor Lasers and Optical Fibers

Polyfluorenes, including those with 9,9-bis(2-ethylhexyl) side chains, are excellent candidates for organic semiconductor lasers and optical amplifiers due to their high photoluminescence quantum yields and blue light emission. ontosight.aiuni-wuppertal.desigmaaldrich.com The polymer, often referred to as PFO in this context, forms a π-conjugating system that is conducive to producing blue electroluminescent devices. uni-wuppertal.desigmaaldrich.com

The performance of these devices is characterized by parameters such as the amplified spontaneous emission (ASE) threshold, optical gain, and loss coefficients. For poly(9,9-dioctylfluorene) (PFO), which has linear side chains, the ASE threshold is reported to be 29 μJ/cm². acs.org In comparison, bisfluorene-cored dendrimers with 2-ethylhexyl surface groups have shown ASE thresholds as low as 4.5 μJ/cm². uq.edu.au

A study on a spiroanthracenefluorene polymer, poly(9-spiro(10,10-bis(2-ethylhexyl)-10H-anthracene)fluorene) (PEHSAF), designed for enhanced thermal stability, demonstrated efficient stimulated emission at 445 nm. aip.org This material exhibited a high modal gain of up to 38 cm⁻¹ and a low propagation loss of 0.8 cm⁻¹. aip.org Distributed feedback (DFB) lasers fabricated from PEHSAF showed low oscillation thresholds of ≥ 18 nJ. aip.org

The table below presents key performance data for laser and waveguide applications of fluorene-based materials, including those with 2-ethylhexyl substitutions.

MaterialApplicationASE Threshold (μJ/cm²)Optical Gain (g)Loss Coefficient (α)Lasing Threshold
Poly(9,9-dioctylfluorene) (PFO)Laser29 acs.org74 cm⁻¹ uq.edu.auresearchgate.net3.5 cm⁻¹ uq.edu.au-
Bisfluorene-cored dendrimer (BP)Laser-51 cm⁻¹ acs.org4 cm⁻¹ uq.edu.au4.5 μJ/cm² acs.org
PEHSAFWaveguide/DFB Laser-≤ 38 cm⁻¹ aip.org0.8 cm⁻¹ aip.org≥ 18 nJ aip.org

Structure-Property Relationships in Optoelectronic Devices

The relationship between the molecular structure of this compound-based materials and their optoelectronic properties is a critical area of study for optimizing device performance. The branched 2-ethylhexyl side chains are a defining feature that significantly influences the polymer's behavior in the solid state.

Unlike their counterparts with linear alkyl side chains, which tend to form a more ordered β-phase, poly[this compound] (PF2/6) exhibits a complex solid-state structure with a helical main chain. researchgate.netaps.org This helical conformation arises from the steric hindrance of the bulky, branched side chains and leads to the formation of hexagonal and nematic phases depending on temperature and molecular weight. researchgate.netaps.org This structural difference has a direct impact on the photophysical properties and charge transport within the material.

In copolymers, the introduction of different comonomers alongside the this compound unit allows for the tuning of the electronic properties. A study of alternating copolymers of 9,9-bis(2'-ethylhexyl)fluorene with thiophene-based moieties demonstrated that increasing the conjugation length of the comonomer led to a reduction in the fluorescence quantum yields. researchgate.net Furthermore, the choice of the comonomer can effectively control the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the emission color and electron affinity of the resulting copolymer. researchgate.net

Density Functional Theory (DFT) studies on alternating copolymers of poly(9,9-dialkylfluorene) have provided insights into the conformational behavior and electronic properties in the ground and excited states. researchgate.net For instance, in copolymers of poly[2,7-(9,9-bis(2′-ethylhexyl)-fluorene)] with units like thiophene (B33073) S,S-dioxide and phenylene, the nature of the comonomer was found to influence the localization of the triplet excitation. researchgate.net

The side chains also play a role in the self-alignment capabilities of polyfluorenes. A study comparing poly(9,9-di(octyl)fluorene) with poly(9,9-di(ethylhexyl)fluorene) found that the rubbing-induced molecular orientation in the latter disappeared upon annealing in the nematic state, whereas it was enhanced in the former. researchgate.net This was attributed to the higher order of the side chain structures in the linear-chain polymer, which allows for better propagation of molecular alignment. researchgate.net

Influence of Blend Morphology on Device Performance

The bulky 2-ethylhexyl side chains of the fluorene unit play a significant role in governing the miscibility and aggregation of the polymer in blends. rsc.org The morphology of the blend directly impacts crucial processes such as exciton dissociation at the donor-acceptor interface, charge transport to the respective electrodes, and charge recombination. rsc.org

The choice of solvent and processing conditions can be used to manipulate the blend morphology. For instance, in solar cells based on a polyfluorene copolymer and a fullerene derivative, the use of mixed solvents was shown to influence the domain size and uniformity of the active layer. researchgate.net A finer and more uniform distribution of domains, achieved by using a mixture of chloroform (B151607) and chlorobenzene, led to an enhancement in the photocurrent density. researchgate.net

Fluorination of the comonomer in fluorene-based copolymers is another strategy to influence blend morphology and improve device performance. frontiersin.orgacs.orgacs.org Fluorination can enhance light-harvesting capabilities, improve electron mobility, and lead to more favorable phase separation in blends. frontiersin.org In a study of thienothiophene-benzodithiophene copolymers, increasing the fluorine content led to a reduction in the size of the phase-separated domains in blends with a fullerene acceptor. acs.org This improved morphology, combined with more balanced charge transport, resulted in a significant increase in the power conversion efficiency (PCE) of the solar cells. acs.org The introduction of fluorine atoms can also lower the HOMO energy level of the polymer, leading to a higher open-circuit voltage (Voc) in the device. acs.org

Research on all-polymer solar cells has also highlighted the importance of controlling polymer aggregation to optimize blend morphology. By systematically varying the molecular weights of both an amorphous donor polymer and a semicrystalline acceptor polymer, it was demonstrated that the photovoltaic performance is correlated with the active layer's microstructure. acs.org These findings underscore that for polymers with different texturing tendencies, the blend morphology and, consequently, the device performance can be controlled by tuning the aggregation of both the donor and acceptor polymers.

Degradation Mechanisms and Stability Studies

Photo-Oxidative Degradation Pathways

Photo-oxidative degradation is a significant concern for fluorene-based materials, as it often leads to the formation of undesirable chemical species that compromise device performance. This degradation pathway is initiated by the combined action of light and oxygen.

Formation of Fluorenone Defects (e.g., Aromatic Ketone)

A primary pathway for the photo-oxidative degradation of polymers containing 9,9-dialkylfluorene units is the formation of fluorenone defects at the 9-position of the fluorene (B118485) core. doi.orgresearchgate.netmdpi.comacs.org This process involves the oxidation of the tertiary carbon atom, leading to the creation of an aromatic ketone. acs.org The presence of these fluorenone moieties within the polymer chain introduces "keto defects," which have been identified as a major source of undesirable green emission in blue-emitting polyfluorene-based devices. researchgate.netmdpi.comresearchgate.net

Studies on model oligomers have confirmed that the creation of 9-fluorenone (B1672902) sites leads to the appearance of a low-energy emission band. doi.org This on-chain oxidative defect is a result of electrical, photo-initiated, or thermal oxidation of the conjugated polymer. doi.org The formation of these defects is not limited to device operation; it can also occur during synthesis and thermal processing. researchgate.net Research has demonstrated a clear relationship between the concentration of fluorenone defects and the intensity of this green emission. researchgate.net

Defect TypeFormation MechanismConsequence
Fluorenone (Aromatic Ketone) Photo-oxidation of the C-9 position on the fluorene unit. doi.orgmdpi.comacs.orgIntroduction of a low-energy emissive state, leading to a red-shifted, "green" emission. doi.orgresearchgate.netmdpi.com

Quenching of Luminescence by Defects

The fluorenone defects act as efficient traps for singlet excitons, which are the primary species responsible for light emission in these materials. mdpi.com Excitons migrating along the polymer chain can be trapped at these defect sites. aip.org This trapping leads to a quenching of the desired blue fluorescence of the polyfluorene. acs.orgaip.org The energy is then emitted from the fluorenone defect site, resulting in the observed lower-energy green emission. doi.orgacs.org

The process of populating these keto defect sites can occur through two primary mechanisms: migration from polyfluorene singlets and direct photon absorption by the keto site itself. aip.org Time-resolved fluorescence studies on polyfluorene copolymers containing fluorenone units have revealed two distinct time regimes for the population of these defects. A fast process, occurring in the picosecond range (10-30 ps), is attributed to a short-range Dexter-type energy transfer mechanism. A slower process (70-200 ps) is consistent with a hopping migration of excitons along the polymer backbone to the defect site. acs.orgworktribe.comuc.pt This intramolecular energy migration within a quasi-one-dimensional geometry is a key factor in the quenching process. uc.pt

Quenching MechanismTimescaleDescription
Dexter Transfer (Short-Range) 10 - 30 psA fast, short-range energy transfer to the fluorenone defect. acs.orgworktribe.comuc.pt
Exciton (B1674681) Hopping (Long-Range) 70 - 200 psA slower process involving the migration of excitons along the polymer chain to the defect. acs.orgworktribe.comuc.pt

Role of Singlet Oxygen Generation

The photo-oxidative degradation process is often mediated by reactive oxygen species, particularly singlet oxygen (¹O₂). nih.govacs.org Singlet oxygen is an electronically excited state of molecular oxygen that is highly reactive towards electron-rich organic molecules. nih.gov It can be generated through energy transfer from the excited triplet state of the conjugated polymer to ground-state triplet oxygen. nih.govacs.org

Once generated, singlet oxygen can attack the fluorene unit, leading to the formation of intermediates that ultimately result in the fluorenone defect. nih.gov The efficiency of singlet oxygen generation and the reactivity of the polymer with it are therefore critical factors in determining the photostability of the material. nih.gov Studies have shown that certain polyfluorene-based polymers can act as photosensitizers for the generation of singlet oxygen. nih.gov

Thermal Degradation Processes

In addition to photo-oxidation, thermal stress can also induce degradation in materials based on 9,9-Bis(2-ethylhexyl)fluorene, affecting their morphology and chemical integrity.

Thermally Induced Phase Separation

In blends or copolymers containing this compound, elevated temperatures can lead to thermally induced phase separation. This phenomenon can be particularly relevant in the context of bulk heterojunction solar cells or other composite material systems. While specific studies on thermally induced phase separation in simple homopolymers of this compound are less common, the principle is a key consideration in multicomponent systems where differential thermal stability and miscibility of components can lead to morphological changes under thermal stress. For instance, studies on other polyfluorene copolymers have shown that thermal annealing can significantly influence the film morphology and the alignment of polymer chains. acs.org

Oligomerization under Thermal Stress

While the primary thermal degradation pathway for polyfluorenes is often oxidation leading to fluorenone defects, other thermal processes can also occur. researchgate.net Under intense thermal conditions, radical species can be formed, initiating degradation mechanisms. researchgate.net While specific research focusing solely on the oligomerization of this compound under thermal stress is not extensively detailed in the provided results, the general principles of polymer degradation suggest that chain scission and cross-linking reactions can occur at elevated temperatures. These processes would lead to a change in the molecular weight distribution, with the potential formation of lower molecular weight oligomers or higher molecular weight cross-linked networks, both of which would be detrimental to device performance. The thermal stability of poly(this compound) has been evaluated, with thermogravimetric analysis (TGA) indicating a decomposition temperature (5% weight loss) of 420°C under a nitrogen atmosphere, suggesting excellent thermal stability in the absence of oxygen. 20.210.105

Degradation Induced by Irradiation (Electron and Ion Beams)

Irradiation of polymeric materials with high-energy sources like electron or ion beams induces the formation of reactive intermediates, which can lead to significant changes in the material's structure and properties. iaea.org For polyfluorenes, these changes primarily manifest as chain scission and crosslinking, which in turn affect the material's optical and electronic characteristics.

Chain Scission and Crosslinking

In the case of polyfluorene derivatives, the dominant process often depends on the irradiation dose. At lower exposure doses, chain scission can be the more prominent effect. researchgate.net However, polyfluorene is generally considered a negative-type material, meaning it tends to crosslink upon exposure to radiation. aip.org This crosslinking becomes the primary outcome at higher irradiation doses. researchgate.netaip.org It is important to note that the high doses required to induce crosslinking in standard polyfluorene (around 2300 μC/cm²) can also lead to significant radiation damage, compromising the polymer's inherent properties. aip.org The irradiation process can also lead to the cleavage of phenyl groups from the polymer backbone and the scission of aromatic rings, followed by crosslinking. aijr.org

Electron Dose-Dependent Fluorescence Changes

The fluorescence of this compound-based polymers is highly sensitive to the dose of electron beam irradiation. At relatively low exposure doses (e.g., 5 μC/cm²), the intrinsic fluorescence properties of the polymer can be retained even after patterning processes. aip.org This suggests that limited irradiation does not substantially alter the emissive characteristics of the fluorene units. aip.org

However, as the irradiation dose increases, significant changes in fluorescence are observed. Extremely high doses can cause radiation damage, leading to a quenching of fluorescence. aip.orgwikipedia.org This degradation is often linked to two primary mechanisms. The first is photooxidation, which can be accelerated by irradiation, leading to the formation of fluorenone (keto) defects on the polymer chain. acs.orgrochester.edu These keto sites act as exciton traps and introduce a new, lower-energy emission band, often seen as a parasitic yellow-green emission that shifts the desired blue fluorescence. wikipedia.orgrochester.edu The second mechanism involves the formation of aggregates, which also quenches the primary fluorescence and can cause a red-shift in the emission spectrum. wikipedia.orgacs.org

Electrical Degradation and Instabilities

The electrical stability of this compound-based polymers is a critical factor for their performance in electronic devices like organic light-emitting diodes (OLEDs). Degradation under electrical stress can lead to diminished performance and reduced device lifetime.

Effects on Electrical Conduction and Device Performance

Electrical degradation in polyfluorene-based devices often manifests as a loss of luminous intensity and efficiency. acs.org This is frequently caused by an imbalance in charge transport, where one type of charge carrier (electrons or holes) is more mobile or more easily trapped than the other. researchgate.netrsc.org In many polyfluorene devices, electrons are the majority carriers, and performance can be hindered by inefficient hole injection or transport. researchgate.net

The formation of chemical defects, such as fluorenone, during device operation creates sites that quench excitons before they can emit light, thereby reducing the electroluminescence efficiency. wikipedia.orgacs.org Furthermore, the formation of aggregates can act as an additional pathway for non-radiative decay, further diminishing device performance. wikipedia.orgacs.org The high thermal stability of polymers like poly(this compound-2,7-vinylene) is beneficial, as it can help prevent chain deformation and degradation of the emissive layer caused by Joule heating during operation. uh.eduresearchgate.net

Electronic Instability and Trap Induction

A primary source of electronic instability in polyfluorenes is the presence of charge carrier traps. rsc.orgresearchgate.net These traps are localized electronic states within the bandgap of the semiconductor that can capture electrons or holes, immobilizing them and impeding charge transport. mdpi.com Electron trapping is a particularly well-recognized issue in conjugated polymers, leading to a significant reduction in electron mobility. researchgate.netacs.org

Studies on poly[this compound-2,7-diyl] (PF2/6) using thermally stimulated current (TSC) have identified specific traps. A significant electron trap with a depth of approximately 0.6 eV was observed and strongly linked to photo-oxidation, suggesting it originates from on-chain keto defects. researchgate.net In addition to deep electron traps, shallow hole traps were also identified, likely related to the tail states of the intrinsic density-of-state distribution. researchgate.net The density of these traps in conjugated polymers is typically on the order of 10²³–10²⁴ m⁻³. acs.org The presence of these electron traps is a major cause of poor electroluminescence efficiency, as they promote non-radiative trap-assisted recombination. rsc.org

Trap TypePolymerTrap Depth (Energy Level)OriginCitation
Electron Trap poly[this compound-2,7-diyl] (PF2/6)~0.6 eVOn-chain keto defects from photo-oxidation researchgate.net
Hole Trap poly[this compound-2,7-diyl] (PF2/6)ShallowTail states of the intrinsic density-of-state distribution researchgate.net
Hole Trap End-capped PF2/60.24 eVEnd-capping moieties researchgate.net

Strategies for Enhancing Material Stability

Given the various degradation pathways, significant research has been dedicated to developing strategies to enhance the stability of fluorene-based polymers. These approaches can be broadly categorized into chemical modification and process optimization.

Chemical Modification:

End-Capping: A highly effective strategy involves end-capping the polymer chains with specific functional groups. For instance, using hole-transporting moieties like N,N-bis(4-methylphenyl)-N-phenylamine to end-cap poly[this compound-2,7-diyl] has been shown to dramatically improve stability against oxidation by preventing the formation of keto-related electron traps. researchgate.net

Side-Chain Engineering: Modifying the alkyl side chains at the C-9 position of the fluorene unit is crucial for solubility and processability, and can also influence stability. expresspolymlett.com

Process Optimization:

Chemical Amplification for Lithography: To avoid the material degradation caused by high-dose electron beam exposure during patterning, a chemical amplification technique can be used. This involves adding a photoacid generator (PAG) and a crosslinker to the polyfluorene derivative. aip.org This method significantly reduces the required exposure dose (e.g., to 4 μC/cm²), allowing for nanopatterning without degrading the polymer's essential optical properties. aip.org

Synthesis of Defect-Free Polymers: Utilizing synthetic routes like the Horner-Emmons coupling reaction can produce defect-free polymers such as poly(this compound-2,7-vinylene). uh.eduresearchgate.net The absence of structural defects from the outset enhances the polymer's intrinsic stability. researchgate.net

By implementing these strategies, the chemical, thermal, and electrical stability of this compound-based materials can be significantly improved, paving the way for their use in more reliable and efficient organic electronic devices.

Chemical Modification of Side Chains

The alkyl side chains at the C9 position of the fluorene monomer are not merely for solubility but play a crucial role in the polymer's stability, morphology, and photophysical properties. Modifying these side chains is a key strategy to enhance material stability.

Introducing branched side chains, such as the 2-ethylhexyl groups, is known to inhibit the strong intermolecular packing that can sometimes lead to undesirable aggregation. arxiv.org Research comparing poly(fluorene-alt-bithiophene) with different side chains—straight n-octyl (P1), branched 2-ethylhexyl (P2), and a random mix (P3)—showed that the branched chains in P2 result in a completely amorphous material, preventing the formation of highly ordered domains that can act as trap sites. arxiv.org

Further innovation involves creating more complex side-chain architectures. For instance, synthesizing a polyfluorene copolymer with a pseudo-rotaxane structure in the side chain has been shown to increase chemical stability and reduce interchain energy transfer. inoe.roevitachem.com Studies on poly(9,9-dialkylfluorene)s with asymmetric side chains (e.g., undecyl-methyl) demonstrated that the asymmetry leads to weaker interchain interactions and less planar conformations compared to symmetric side chains (e.g., di-octyl), which influences aggregation behavior and the transition temperature from an aggregated to an isotropic state in solution. researchgate.net

Structural Tailoring for Oxidation Resistance

The primary site of oxidative degradation in polyfluorenes is the C9 position, where the hydrogens are susceptible to oxidation, forming fluorenone defects. sci-hub.seresearchgate.net Structural tailoring of the polymer backbone is a critical approach to mitigate this vulnerability and enhance oxidation resistance.

Defect-Free Synthesis Approaches

The synthesis method itself can introduce structural defects into the polymer backbone, which can act as initial sites for degradation. Therefore, developing defect-free synthesis routes is essential for maximizing the intrinsic stability of polyfluorene-based materials.

Conventional methods like the Gilch route are known to create saturated defects, such as tolane-bisbenzyl moieties, along the polymer chain. researchgate.net In contrast, methods like Horner-Emmons coupling and Acyclic Diene Metathesis (ADMET) polymerization have been successfully employed to generate defect-free poly(this compound-2,7-vinylene) (PEHFV). researchgate.netuh.edu These techniques produce high molecular weight polymers with no detectable saturated defects in the conjugated backbone. uh.edu Specifically, ADMET polymerization using ruthenium-carbene catalysts can yield all-trans poly(arylene vinylene)s without terminating the conjugation. mdpi.com For the monomer itself, a facile C-H alkylation method performed under aqueous conditions has been developed to prevent the formation of fluorenone, a common defect that arises during synthesis. sci-hub.se

Synthesis MethodKey FeatureDefects AvoidedReference
Horner-Emmons Coupling Utilizes aromatic dialdehydes and diphosphonates.Saturated defects (e.g., tolane-bisbenzyl). uh.edu, researchgate.net
ADMET Polymerization Employs ruthenium-carbene catalysts on divinyl monomers.Saturated defects; produces all-trans vinylene links. uh.edu, mdpi.com
Aqueous C-H Alkylation Direct alkylation of fluorene in an aqueous medium.Formation of fluorenone during monomer synthesis. sci-hub.se

Impact of Morphology on Stability

The solid-state arrangement of polymer chains, or morphology, has a profound impact on the material's stability and photophysical properties. For polyfluorenes, morphology can range from amorphous, featureless films to highly ordered or crystalline structures. acs.org

Polymers with branched alkyl substituents, like poly[this compound], tend to form homogeneous, featureless (amorphous) films. acs.org In contrast, those with linear alkyl chains often form long, fibrillar structures. acs.org A strong correlation exists between the degree of order and the solid-state photoluminescence, where highly organized, densely packed molecules can form aggregates. acs.org This aggregation is linked to a loss of luminous intensity and is considered a degradation-related process. acs.org The morphology is also dependent on molecular weight; a prominent transition from a featureless nematic phase to a rougher hexagonal phase is observed above a threshold molecular weight. researchgate.net Furthermore, external factors like pressure can induce morphological transitions, for example, from a crystalline hexagonal phase to a glassy nematic phase, which alters intermolecular order. aps.org

Analytical Techniques for Degradation Studies

A suite of analytical techniques is employed to monitor the degradation of this compound-based materials, identify degradation products, and elucidate the underlying chemical and physical changes.

Spectroscopic Monitoring (FTIR, UV-Vis, PL, EL)

Spectroscopic methods are invaluable for tracking changes in the chemical structure and optical properties of the polymer during degradation. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy is used to monitor chemical changes in the polymer's active layer, even during device operation. It is particularly effective for identifying the formation of specific chemical groups, such as the carbonyl (C=O) stretch of the aromatic ketone (fluorenone) defect. acs.org

UV-Visible (UV-Vis) Absorption Spectroscopy tracks changes in the electronic structure of the conjugated backbone. Degradation can lead to shifts in the absorption maxima, which correspond to the π-π* transitions of the polymer. uh.edu

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy are used to analyze the light-emitting properties. A key indicator of degradation in blue-emitting polyfluorenes is the emergence of a broad, low-energy emission band in the green part of the spectrum, often attributed to fluorenone defects or aggregate states. acs.orgsci-hub.se Comparing the PL and EL spectra can provide insights into degradation mechanisms that are specific to electrical stress versus photo-oxidation. sci-hub.se

TechniqueInformation ProvidedKey Findings in Degradation StudiesReference(s)
FTIR Identifies changes in chemical bonds and functional groups.Detection of carbonyl groups, confirming fluorenone formation. acs.org
UV-Vis Monitors the electronic absorption of the conjugated system.Shifts in π-π* transition peaks, indicating changes in conjugation. uh.edu, acs.org
PL/EL Measures light emission upon photo- or electrical excitation.Appearance of a low-energy green emission band as a signature of degradation. acs.org, sci-hub.se

Mass Spectrometry (MALDI-TOF-MS) for Degradation Products

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for identifying the specific molecular products formed during degradation. It can detect changes in the polymer chain, such as the addition of new atoms or the cleavage of bonds. rsc.org

In studies of similar organic electronic materials, MALDI-TOF spectra have revealed the formation of photo-oxidized species characterized by the incorporation of multiple oxygen atoms into the molecular structure. rsc.org The technique is also capable of identifying products resulting from chain bond scission, such as the loss of end-groups or side chains. rsc.org For fluorene-based polymers, MALDI-TOF MS can provide direct evidence of degradation pathways by detecting polymer fragments, oxidized oligomers, or cyclic oligomers that may form during thermal or photochemical stress. tue.nlcnr.it The analysis of insoluble polymer fractions, which can be challenging with other methods, has also been made possible through solvent-free MALDI-TOF MS sample preparation techniques. nih.gov

X-ray Photoelectron Spectroscopy (ESCA)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive analytical technique used to investigate the elemental composition and chemical states of the atoms within the top 1 to 10 nanometers of a material's surface. mdpi.combnl.gov This technique is particularly valuable for studying the degradation mechanisms of organic materials like this compound, as degradation often initiates at the surface due to exposure to environmental factors such as air and light.

In the context of this compound and related polyfluorene derivatives, XPS is instrumental in identifying chemical changes that occur during degradation. The primary degradation pathway for many polyfluorenes is photooxidation, which leads to the formation of fluorenone moieties. acs.org This process involves the oxidation of the carbon atom at the 9-position of the fluorene core, resulting in the formation of a carbonyl group (C=O).

XPS analysis can detect this degradation by monitoring the high-resolution spectra of the core level electrons of the constituent elements, primarily carbon (C 1s) and oxygen (O 1s). For a pristine, undegraded sample of this compound, the C 1s spectrum would predominantly show peaks corresponding to C-C and C-H bonds. The presence of oxygen would be minimal, likely attributable to surface adsorbates.

Upon degradation, specifically through oxidation, the following changes in the XPS spectra are expected:

Increase in Oxygen Content: The survey scan, which provides an overview of the elemental composition, would show a significant increase in the atomic percentage of oxygen on the surface.

Changes in the C 1s Spectrum: The high-resolution C 1s spectrum would exhibit a new peak at a higher binding energy. This new peak is characteristic of a carbon atom double-bonded to an oxygen atom (C=O) in a ketone, confirming the formation of fluorenone-like structures.

Changes in the O 1s Spectrum: The high-resolution O 1s spectrum would show a corresponding peak that can be attributed to the oxygen in the newly formed carbonyl groups.

By quantifying the changes in the areas of these peaks, researchers can track the extent of degradation over time or under different environmental stresses.

Detailed Research Findings

Studies on the degradation of polyfluorene-based materials have consistently utilized XPS to confirm the formation of fluorenone as a key degradation product. acs.org While specific XPS data for the monomer this compound is not extensively published, the principles derived from its corresponding polymer, poly[this compound], are directly applicable.

The analysis involves deconvolution of the high-resolution C 1s spectrum to identify and quantify the different carbon species present. A typical analysis would compare the spectra of a pristine sample with a sample that has been subjected to accelerated aging conditions, such as exposure to UV radiation in the presence of oxygen.

Below is a representative data table illustrating the expected changes in the surface elemental composition and carbon speciation of this compound before and after oxidative degradation, as would be determined by XPS.

Table 1: Representative XPS Data for the Degradation of this compound

This table presents hypothetical yet scientifically plausible data based on established degradation mechanisms of similar fluorene-based compounds.

Sample StateC (at%)O (at%)C 1s Peak Assignment Binding Energy (eV) Relative Area (%)
Pristine 98.51.5C-C / C-H~285.0100
C=O~288.50
Degraded 85.015.0C-C / C-H~285.088
C=O~288.512

The data in the table clearly indicates a significant increase in the oxygen atomic percentage (at%) on the surface of the degraded sample. Concurrently, the deconvolution of the C 1s peak reveals the emergence of a new component at approximately 288.5 eV, which is a characteristic binding energy for a carbonyl carbon. The relative area of this peak provides a quantitative measure of the fluorenone defect sites formed on the surface. This type of detailed analysis allows for a precise understanding of the chemical transformations occurring during the degradation of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.